2-chloro-N-phenylbenzamide
Description
The exact mass of the compound 2-Chlorobenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVIWHAEYLGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218475 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-13-2 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-chloro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-phenylbenzamide, a valuable scaffold in medicinal chemistry and material science. The core focus of this document is the detailed elucidation of its primary synthesis mechanism, a thorough experimental protocol, and a quantitative analysis of the reaction.
Core Synthesis Route: The Schotten-Baumann Reaction
The most prevalent and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of aniline with 2-chlorobenzoyl chloride.[1][2] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards the formation of the amide product.[3]
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide bond.[3]
A key feature of the Schotten-Baumann reaction is the use of a base, often an aqueous solution of sodium hydroxide or an organic base like pyridine.[3] The base plays a crucial role in deprotonating the positively charged nitrogen intermediate and neutralizing the HCl formed, thus preventing the protonation of the unreacted amine and ensuring high yields.[1][3]
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for similar benzamide derivatives.
Materials:
-
2-chlorobenzoyl chloride
-
Aniline
-
Toluene
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution (optional, for traditional Schotten-Baumann)
-
Dichloromethane (DCM, as an alternative solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Acyl Chloride: To the stirred solution of aniline, slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise using a dropping funnel at room temperature. For reactions following traditional Schotten-Baumann conditions, a 10% aqueous NaOH solution would be added concurrently or the amine solution would be made basic prior to the addition of the acyl chloride.[4]
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux. A study on a similar compound, 2-chloro-4-fluoro-N-phenylbenzamide, utilized refluxing in toluene for 1 hour.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.[5] If no precipitate forms, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.[5]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of this compound and its analogs.
| Parameter | Value | Reference |
| Yield | 90% (for 2-chloro-4-fluoro-N-phenylbenzamide) | [5] |
| Reactant Ratio | 1:1 (Aniline derivative : 2-chlorobenzoyl chloride derivative) | [5] |
| Reaction Time | 1 hour (reflux in toluene) | [5] |
| Reaction Temperature | Reflux (Toluene) | [5] |
Spectroscopic Data for this compound: [6]
-
¹H NMR (400 MHz, d6-DMSO): δ [ppm] = 10.51 (s, 1H), 7.78 – 7.68 (m, 2H), 7.62 – 7.41 (m, 4H), 7.35 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H)
-
¹³C NMR (100 MHz, d6-DMSO): δ [ppm] = 165.5, 138.8, 136.2, 131.5, 130.8, 129.8, 129.0, 127.5, 124.3, 120.8
Visualizing the Synthesis
The following diagrams illustrate the core synthesis mechanism and a typical experimental workflow.
Caption: Mechanism of this compound Synthesis.
Caption: Experimental Workflow for Synthesis.
Alternative Synthesis Routes
While the Schotten-Baumann reaction is the most common, other methods for amide bond formation could potentially be employed for the synthesis of this compound. These include:
-
Coupling Reagents: The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid (2-chlorobenzoic acid) for reaction with aniline.
-
Catalytic Methods: Recent research has explored the use of catalysts, such as gold nanoparticles supported on DNA, for the amidation of alcohols and azides, which could represent a novel, albeit less direct, route.[6]
These alternative methods may offer advantages in specific contexts, such as milder reaction conditions or broader substrate scope, and represent areas for further investigation in the synthesis of this compound and its derivatives.
References
An In-depth Technical Guide to 2-chloro-N-phenylbenzamide: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-chloro-N-phenylbenzamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, with the CAS number 6833-13-2, is an aromatic amide that has garnered interest in medicinal chemistry. Its core structure consists of a benzamide scaffold with a chlorine atom at the 2-position of the benzoyl ring and a phenyl group attached to the nitrogen atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. While some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 231.68 g/mol | --INVALID-LINK-- |
| Melting Point | 114 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 288.4 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 12.84 ± 0.70 | --INVALID-LINK-- |
| LogP (Predicted) | 3.7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following table summarizes the key chemical shifts observed for this compound in DMSO-d₆.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.51 | s | 1H | N-H |
| 7.78 – 7.68 | m | 2H | Aromatic-H |
| 7.62 – 7.41 | m | 4H | Aromatic-H |
| 7.35 | t (J = 7.9 Hz) | 2H | Aromatic-H |
| 7.11 | t (J = 7.4 Hz) | 1H | Aromatic-H |
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are the reported chemical shifts for this compound in DMSO-d₆.[1]
| Chemical Shift (ppm) | Assignment |
| 165.4 | C=O |
| 139.4, 136.8, 134.1, 130.1, 129.1, 128.9, 124.3, 120.9 | Aromatic-C |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3300 | N-H stretch |
| 1760 - 1670 | C=O stretch (amide) |
| 1680 - 1620 | C=C stretch (aromatic) |
| 800 - 600 | C-Cl stretch |
1.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is expected at m/z 231 and 233 in a roughly 3:1 ratio due to the isotopic abundance of chlorine. Common fragmentation patterns for benzamides involve the loss of the amino group (NH₂) to form a stable benzoyl cation.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of aniline with 2-chlorobenzoyl chloride.[3]
Materials:
-
2-chlorobenzoyl chloride
-
Aniline
-
Toluene
-
Ethanol
Procedure:
-
Dissolve aniline (10 mmol) in 10 ml of toluene in a round-bottom flask.
-
To this solution, add a solution of 2-chlorobenzoyl chloride (10 mmol) in 50 ml of toluene.
-
Reflux the reaction mixture for 1 hour with stirring.
-
After cooling, the resulting white precipitate is collected by filtration.
-
Wash the precipitate several times with ethanol.
-
Dry the product in vacuo to obtain pure this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. Derivatives of benzamides have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Derivatives of benzamides have been investigated for their antimicrobial properties. The mechanism of action for many antimicrobial amides involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[5][6]
3.1.1. Proposed General Mechanism of Antimicrobial Action
The antimicrobial activity of benzamide derivatives is often attributed to their ability to interfere with bacterial cellular processes. The lipophilic nature of the aromatic rings can facilitate passage through the bacterial cell membrane. Once inside the cell, the amide functional group can participate in hydrogen bonding and other interactions with biological targets such as enzymes or DNA. The presence of a halogen, such as chlorine, can enhance the antimicrobial activity by increasing the lipophilicity and potentially acting as a leaving group in reactions with cellular nucleophiles.
3.1.2. Experimental Protocol for In Vitro Antimicrobial Activity Screening
A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. The absorbance can also be read using a microplate reader.
Conclusion
This compound is a readily synthesizable compound with a well-characterized chemical structure. While its specific biological activities are not extensively documented, the broader class of benzamide derivatives demonstrates significant potential in medicinal chemistry, particularly as antimicrobial agents. This technical guide provides a foundational understanding of its properties and synthesis, along with standardized protocols for investigating its biological potential. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogues is warranted to explore its full therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of N-Phenylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the initial biological activity screening of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, a summary of quantitative data from various studies, and visualizations of experimental workflows and relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution on both the phenyl and benzamide rings have made it an attractive starting point for the development of novel therapeutic agents. This guide outlines the fundamental screening assays employed to evaluate the initial biological potential of newly synthesized N-phenylbenzamide derivatives.
Anticancer Activity Screening
A primary focus in the investigation of N-phenylbenzamide derivatives has been their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-phenylbenzamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various N-phenylbenzamide derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | A549 (Lung) | 11.1 | [2] |
| 4e | HeLa (Cervical) | 10.5 | [2] |
| 4e | MCF-7 (Breast) | 10.8 | [2] |
| 4f | A549 (Lung) | 7.5 | [2] |
| 4f | HeLa (Cervical) | 9.3 | [2] |
| 4f | MCF-7 (Breast) | 8.9 | [2] |
| 9b | CCRF-CEM | 0.82-0.91 | [3] |
| 9b | U937 | 0.33 | [3] |
| 9c | CCRF-CEM | 0.82-0.91 | [3] |
| 9d | CCRF-CEM | 0.82-0.91 | [3] |
| 9d | U937 | 0.23 | [3] |
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
Several N-phenylbenzamide derivatives exert their anticancer effects by inhibiting topoisomerases I and/or II and inducing apoptosis.[3]
Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[4][5] Inhibitors of these enzymes stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death.[4][6]
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Antimicrobial Activity Screening
N-phenylbenzamide derivatives have also been explored for their potential to combat bacterial and fungal infections.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
N-phenylbenzamide derivatives
-
Sterile paper disks
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[8][9]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the N-phenylbenzamide derivatives. Aseptically place the disks on the surface of the inoculated MHA plate.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Quantitative Data: Antimicrobial Activity
The following table presents the antimicrobial activity of selected N-phenylbenzamide derivatives.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | B. subtilis | 25 | 6.25 | [9] |
| 5a | E. coli | 31 | 3.12 | [9] |
| 6b | E. coli | - | - | [9] |
| 6c | B. subtilis | - | - | [9] |
| 3a-e | S. aureus | Reported as active | - | [8] |
| 3a-e | E. coli | Reported as active | - | [8] |
| 3a-e | C. albicans | Reported as active | - | [8] |
Note: "-" indicates data not reported in the cited source.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of N-phenylbenzamide derivatives is another area of active investigation.
Experimental Protocol: Protease Inhibition Assay
Proteases are enzymes that are released during inflammatory processes and can cause tissue damage. This assay measures the ability of a compound to inhibit protease activity.
Materials:
-
Trypsin
-
Casein
-
Tris-HCl buffer
-
Perchloric acid
-
N-phenylbenzamide derivatives
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, the N-phenylbenzamide derivative at various concentrations, and trypsin. Incubate at 37°C for 5 minutes.[10]
-
Substrate Addition: Add casein to the reaction mixture and incubate for an additional 20 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding perchloric acid.[10]
-
Centrifugation: Centrifuge the mixture to pellet the undigested casein.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested casein.
-
Data Analysis: Calculate the percentage of protease inhibition and determine the IC₅₀ value.
Quantitative Data: Anti-inflammatory Activity
The following table shows the anti-inflammatory activity of some N-phenylbenzamide derivatives.
| Compound ID | Assay | % Inhibition | IC₅₀ (mg/mL) | Reference |
| 1a | Carrageenan-induced paw edema | 26.81 | - | [11] |
| 1d | Carrageenan-induced paw edema | >22.43 | - | [11] |
| 1e | Carrageenan-induced paw edema | <61.45 | - | [11] |
| 1f | Carrageenan-induced paw edema | >22.43 | - | [11] |
| 1h | Carrageenan-induced paw edema | <61.45 | - | [11] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | - | 0.04-0.07 | [7][12] |
Note: "-" indicates data not reported in the cited source.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of steps in the screening process.
Conclusion
The initial biological screening of N-phenylbenzamide derivatives is a critical step in the drug discovery pipeline. The assays outlined in this guide provide a robust framework for identifying promising lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. The quantitative data and mechanistic insights presented herein serve as a valuable reference for researchers, facilitating the design and development of novel N-phenylbenzamide-based therapeutics. Further optimization and in-depth mechanistic studies of the identified lead compounds are warranted to advance them to preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Pro-Apoptotic Activity of Bioactive Compounds from Seaweeds: Promising Sources for Developing Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-chloro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for the characterization of 2-chloro-N-phenylbenzamide. The information is curated for professionals in research and development, offering a consolidated resource for this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ) and coupling constants (J) for this compound.[1][2]
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.88 | bs | - | NH |
| 7.77 | dd | 1.8, 7.4 | Aromatic CH |
| 7.64-7.66 | m | - | Aromatic CH (2H) |
| 7.36-7.47 | m | - | Aromatic CH (5H) |
| 7.16-7.20 | m | - | Aromatic CH |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) chemical shifts (δ) for this compound.[1][2]
| Chemical Shift (ppm) | Assignment |
| 164.8 | C=O |
| 137.7 | Aromatic Cq |
| 135.4 | Aromatic Cq |
| 131.6 | Aromatic CH |
| 130.7 | Aromatic Cq |
| 130.4 | Aromatic CH |
| 130.2 | Aromatic CH |
| 129.1 | Aromatic CH |
| 124.9 | Aromatic CH |
| 120.3 | Aromatic CH |
IR Spectroscopic Data
Table 3: Characteristic IR absorption bands for this compound.[3]
| Wavenumber (cm⁻¹) | Functional Group |
| 3238, 3187, 3134 | N-H Stretch |
| 3078, 2980 | Aromatic C-H Stretch |
| 1651 | C=O Stretch (Amide I) |
| 1599, 1546, 1488 | Aromatic C=C Stretch / N-H Bend (Amide II) |
| 1329 | C-N Stretch |
| 768, 691 | C-Cl Stretch / Aromatic C-H Bend |
Mass Spectrometry Data
Table 4: Mass spectrometry data (GC/MS) for this compound.[1][2]
| m/z | Assignment |
| 231 | [M]⁺ (Molecular Ion) |
| 232.0529 | [M+H]⁺ (Calculated) |
| 232.0521 | [M+H]⁺ (Found) |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.
Synthesis of this compound
This compound can be synthesized via the acylation of aniline with 2-chlorobenzoyl chloride.[1][2][4]
Materials:
-
2-chlorobenzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Base (e.g., pyridine or triethylamine)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add a suitable base (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the spectroscopic analysis of this compound.
Caption: Synthesis of this compound.
Caption: Spectroscopic analysis workflow.
References
Structural Elucidation of 2-chloro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-chloro-N-phenylbenzamide, a key intermediate in various chemical syntheses. This document outlines the analytical techniques and experimental protocols used to confirm the compound's chemical structure, presenting data in a clear and accessible format for researchers and professionals in the field.
Chemical Identity and Properties
This compound is a secondary amide consisting of a 2-chlorobenzoyl group attached to the nitrogen of an aniline moiety. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol |
| CAS Number | 6833-13-2[1][2] |
| InChI Key | AXQVIWHAEYLGLO-UHFFFAOYSA-N[1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of aniline with 2-chlorobenzoyl chloride.[3] The reaction is a nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of the acid chloride.
Experimental Protocol: Synthesis
Materials:
-
Aniline
-
2-chlorobenzoyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Data and Structural Confirmation
The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, d₆-DMSO): [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.51 | s | 1H | N-H |
| 7.78 – 7.68 | m | 2H | Aromatic-H |
| 7.62 – 7.41 | m | 4H | Aromatic-H |
| 7.35 | t, J = 7.9 Hz | 2H | Aromatic-H |
| 7.11 | t, J = 7.4 Hz | 1H | Aromatic-H |
¹³C NMR (100 MHz, d₆-DMSO): [4]
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O |
| 139.2 | Aromatic-C |
| 136.5 | Aromatic-C |
| 131.5 | Aromatic-C |
| 130.6 | Aromatic-C |
| 129.8 | Aromatic-C |
| 129.1 | Aromatic-C |
| 128.0 | Aromatic-C |
| 127.5 | Aromatic-C |
| 124.2 | Aromatic-C |
| 120.9 | Aromatic-C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1650 | C=O stretch (amide I) |
| ~1530 | N-H bend (amide II) |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 231/233 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |
| 139/141 | [ClC₆H₄CO]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
Visualizing the Elucidation Process
The logical workflow for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the structural elucidation of this compound.
The following diagram illustrates the key signaling pathways or logical relationships in the characterization process, starting from the purified compound.
Caption: Logic diagram for the spectroscopic characterization of the compound.
References
Potential Therapeutic Targets of 2-chloro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-phenylbenzamide, a member of the benzamide class of compounds, has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, with a focus on its antiviral and antifungal properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms and workflows to support further research and development in this area. While the direct therapeutic targets of this compound are still under investigation, compelling evidence points towards its action as a viral capsid binder and a disruptor of fungal cell membrane integrity. Furthermore, the broader class of N-phenylbenzamides has shown promise in anticancer, antibacterial, and antischistosomal applications, suggesting additional avenues for exploration.
Introduction
Benzamides are a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. The substitution of a chlorine atom on the benzoyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This guide synthesizes the current understanding of this compound's therapeutic potential, drawing from studies on the compound itself and its close structural analogs.
Antiviral Activity: Targeting the Viral Capsid
A primary therapeutic target of N-phenyl benzamides, including those structurally similar to this compound, is the viral capsid of enteroviruses, such as Coxsackievirus A9 (CVA9). The mechanism of action is believed to be the stabilization of the capsid, which prevents the uncoating process necessary for viral replication.
Mechanism of Action: Capsid Stabilization
N-phenyl benzamides have been shown to act as capsid binders. Docking studies suggest that these compounds likely bind to a hydrophobic pocket within the viral capsid.[1] An additional binding site near the 3-fold axis may also contribute to the stabilizing effect.[1] This binding prevents the conformational changes required for the release of the viral RNA into the host cell, effectively halting the infection at an early stage.
Signaling Pathway: Viral Entry and Uncoating Inhibition
Caption: Inhibition of viral uncoating by this compound.
Quantitative Data: Antiviral Efficacy
While specific data for this compound is limited, studies on closely related N-phenyl benzamides (CL212 and CL213) demonstrate potent antiviral activity against CVA9.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus | Cell Line |
| CL213 | 1 | >140 | >140 | CVA9 | A549 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
-
Seed A549 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
For antiviral activity, pre-incubate the virus (CVA9) with the compound dilutions for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
For cytotoxicity, add the compound dilutions directly to the cells without the virus.
-
Incubate the plates for 24-48 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, to measure ATP content, which correlates with the number of viable cells.
-
Calculate EC50 and CC50 values from the dose-response curves.[1]
-
Infect A549 cells with CVA9 in the presence or absence of the test compound.
-
After a defined incubation period (e.g., 5.5 hours), lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify viral RNA levels using real-time quantitative PCR (qPCR) with primers specific for the viral genome.
-
Normalize the viral RNA levels to a host cell housekeeping gene.[1]
Experimental Workflow: Antiviral Screening
Caption: Workflow for antiviral activity and mechanism of action studies.
Antifungal Activity: Disruption of Fungal Cell Integrity
This compound has demonstrated notable antifungal activity against various plant pathogenic fungi.[2] The proposed mechanism of action, based on studies of similar compounds, involves the disruption of the fungal cell membrane.
Potential Mechanism of Action
The antifungal mechanism of this compound is hypothesized to involve two primary targets:
-
Ergosterol Binding: The compound may interact with ergosterol, a key component of the fungal plasma membrane. This interaction could disrupt membrane fluidity and integrity, leading to cell death.[3][4]
-
Enzyme Inhibition: There is a possibility of inhibition of essential fungal enzymes, such as thymidylate synthase, which would interfere with DNA synthesis.[4]
Quantitative Data: Antifungal Efficacy
This compound has been shown to be effective against several fungal strains.
| Fungal Strain | EC50 (mg/L) |
| Sclerotinia sclerotiorum | 6.4 |
| Botrytis cinerea | 28.3 |
| Rhizoctonia solani | 5.00 |
Experimental Protocol: Plate Growth Rate Method
-
Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of this compound dissolved in a suitable solvent (e.g., acetone).
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug of the test fungus (e.g., S. sclerotiorum) in the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.
-
Determine the EC50 value from the dose-response curve.[5]
Other Potential Therapeutic Areas
While direct evidence for this compound is still emerging, research on the broader N-phenylbenzamide and chlorobenzamide classes suggests potential therapeutic applications in other areas.
Anticancer Activity
Derivatives of chlorobenzamide have been investigated as potential anticancer agents.[6] While a specific target for this compound has not been identified, a recent patent has highlighted novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK).[6] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and is implicated in inflammation and cancer. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Further investigation is required to determine if this compound also targets this pathway.
Signaling Pathway: Potential p38 MAPK Inhibition
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Antibacterial Activity
Derivatives of this compound have shown significant antibacterial activity against S. aureus and Pseudomonas aeruginosa.[7] The exact mechanism of action is not yet fully elucidated but represents a promising area for future research.
Antischistosomal Activity
N-phenylbenzamide analogs have been identified as potent agents against Schistosoma mansoni, the parasite responsible for schistosomiasis.[8] Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl rings are crucial for activity. This makes this compound a compound of interest for further evaluation against this neglected tropical disease.
Conclusion and Future Directions
This compound is a molecule with demonstrated biological activity, particularly in the antiviral and antifungal arenas. The primary therapeutic targets appear to be the viral capsid for enteroviruses and the fungal cell membrane. The broader class of N-phenylbenzamides also shows potential in oncology, bacteriology, and parasitology.
Future research should focus on:
-
Direct Target Identification: Elucidating the specific molecular targets of this compound in cancer cells, bacteria, and schistosomes.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of viral, fungal, and other relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for identified targets.
-
Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-like potential.
This technical guide provides a foundation for these future investigations, highlighting the promising therapeutic avenues for this versatile compound.
References
- 1. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound and Research on Its Antifungal Activity [aj.xhu.edu.cn]
- 6. benthamscience.com [benthamscience.com]
- 7. jpionline.org [jpionline.org]
- 8. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape of 2-Chloro-N-phenylbenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific preliminary cytotoxicity studies for 2-chloro-N-phenylbenzamide. The information presented herein is based on the cytotoxic profiles of structurally related N-phenylbenzamide derivatives and provides a foundational guide for designing and interpreting future studies on the target compound.
Executive Summary
Predicted Cytotoxic Profile and Data Presentation
Based on the analysis of structurally similar N-phenylbenzamide derivatives, it is anticipated that this compound may exhibit cytotoxic activity against various cell lines. The potency of this activity is expected to be influenced by the cell type and the specific experimental conditions. For future studies, all quantitative data should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Data Structure for In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Test Duration (hrs) | Reference |
| e.g., A549 | Lung Carcinoma | MTT | 48 | (Future Study) | |
| e.g., MCF-7 | Breast Adenocarcinoma | SRB | 72 | (Future Study) | |
| e.g., HEK293 | Human Embryonic Kidney | LDH | 24 | (Future Study) |
Table 2: Hypothetical Data Structure for Apoptosis Induction
| Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) | Method | Reference |
| e.g., A549 | Annexin V/PI | (Future Study) | ||
| e.g., MCF-7 | Caspase-3 Assay | (Future Study) |
Key Experimental Protocols
The following are detailed methodologies for essential in vitro assays to determine the cytotoxicity of this compound.
Cell Viability and Proliferation Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets of this compound are unknown, studies on related N-substituted benzamides suggest potential mechanisms involving the induction of apoptosis and inhibition of pro-survival signaling pathways such as NF-κB.[1]
Caption: Hypothesized signaling pathways for this compound cytotoxicity.
Experimental Workflow Visualization
A systematic approach is crucial for the preliminary cytotoxic evaluation of a novel compound. The following workflow outlines the key stages from initial screening to more detailed mechanistic studies.
Caption: General workflow for the cytotoxic evaluation of novel compounds.[2]
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its investigation. Based on the activity of related N-phenylbenzamide derivatives, it is plausible that this compound possesses cytotoxic properties. Future research should focus on performing the outlined experimental protocols to generate robust data on its efficacy and mechanism of action against a panel of cancer cell lines. Such studies are essential to determine its potential as a lead compound for the development of novel therapeutics.
References
Methodological & Application
Synthesis of 2-chloro-N-phenylbenzamide: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2-chloro-N-phenylbenzamide, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. The detailed protocol outlines the synthesis from readily available starting materials, 2-chlorobenzoyl chloride and aniline.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This includes reaction conditions and physicochemical properties of the final product.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chlorobenzoyl Chloride | 1.0 equivalent | [1] |
| Aniline | 1.0 equivalent | [1] |
| Solvent | Toluene or Dichloromethane | [1][2] |
| Base (optional) | Triethylamine or Pyridine | [2][3] |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux | [1][2][3] |
| Reaction Time | 1 - 12 hours | [1][2] |
| Product Profile | ||
| Molecular Formula | C₁₃H₁₀ClNO | [4] |
| Molecular Weight | 231.68 g/mol | [4] |
| Melting Point | 114 °C | [4] |
| Appearance | Solid | [4] |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, d₆-DMSO) | δ [ppm] = 10.51 (s, 1H), 7.78 – 7.68 (m, 2H), 7.62 – 7.41 (m, 4H), 7.35 (t, J = 7.9 Hz, 2H), 7.11 (t, J = 7.4 Hz, 1H) | [5] |
| ¹³C NMR (100 MHz, d₆-DMSO) | δ [ppm] = 165.4, 138.8, 134.9, 131.5, 130.8, 129.8, 129.2, 128.9, 127.5, 124.3, 120.7 | [5] |
Experimental Protocol
The synthesis of this compound is achieved through the acylation of aniline with 2-chlorobenzoyl chloride. The following protocol is a detailed methodology for this preparation.
Materials:
-
2-Chlorobenzoyl chloride
-
Aniline
-
Toluene (anhydrous)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Addition of Acylating Agent: To the stirred solution of aniline, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain stirring for 1 hour.[1] The formation of a white precipitate should be observed.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.[1]
-
Purification: Wash the collected solid several times with ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product in a vacuum oven to obtain this compound.
Alternative Procedure using a Base:
In an alternative approach, particularly if using a less reactive amine or to scavenge the HCl byproduct, a non-nucleophilic base can be employed.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.[2]
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[2][3]
-
Addition of Acylating Agent: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Scheme:
Caption: Synthesis of this compound from 2-chlorobenzoyl chloride and aniline.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for Using 2-chloro-N-phenylbenzamide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-phenylbenzamide and its derivatives have emerged as a promising class of compounds with notable antibacterial activity. These synthetic small molecules are being investigated for their potential to combat a range of bacterial pathogens, including those exhibiting resistance to conventional antibiotics. This document provides detailed application notes and standardized protocols for the evaluation of the antibacterial properties of this compound in a laboratory setting. The information herein is intended to guide researchers in the consistent and reproducible assessment of this compound's efficacy.
Recent studies have demonstrated that derivatives of this compound show significant activity, particularly against Gram-positive bacteria[1]. The core structure of N-phenylbenzamides is a key pharmacophore that is being explored for the development of new antibacterial agents[2][3][4].
Putative Mechanisms of Action
While the precise mechanism of action for this compound is still under investigation, two primary pathways have been proposed based on studies of structurally related benzamide and anilide compounds.
-
Inhibition of Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs): One proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to PBPs, the compound may disrupt cell wall integrity, leading to cell lysis and bacterial death[5][6][7][8][9].
-
DNA Minor Groove Binding: Another potential mechanism is the binding of the compound to the minor groove of bacterial DNA. This interaction can interfere with DNA replication and transcription, ultimately inhibiting bacterial growth and proliferation[10][11][12][13].
Proposed Signaling Pathway: PBP Inhibition
Caption: Proposed mechanism of PBP inhibition by this compound.
Proposed Signaling Pathway: DNA Minor Groove Binding
Caption: Proposed mechanism of DNA minor groove binding.
Quantitative Data Summary
The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the available quantitative data from various studies. It is important to note that specific MIC values for the parent compound, this compound, are not widely reported; the data often pertains to its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Phenylbenzamide Derivatives
| Compound Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62-31.25 (µM) | - | - | - | [14][15] |
| N-(4-hydroxyphenyl)benzamide | - | 6.25 | 3.12 | - | [14] |
| N-(p-tolyl)benzamide | - | 6.25 | 3.12 | - | [14] |
| N-(4-bromophenyl)benzamide | - | 6.25 | 3.12 | - | [14] |
Table 2: Zone of Inhibition for this compound Derivatives
| Compound Derivative | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Reference |
| Derivative BB8 | Good significant activity | Moderate to high activity | Good significant activity | [1] |
| Derivative BB9 | Good significant activity | - | Good significant activity | [1] |
| Derivative BB10 | Good significant activity | - | Good significant activity | [1] |
Note: The specific concentrations used to determine the zones of inhibition are detailed in the cited literature.
Experimental Protocols
The following are detailed protocols for common antibacterial assays to evaluate the efficacy of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the antibacterial evaluation of this compound. The summarized data and proposed mechanisms of action serve as a valuable resource for researchers in the field of antimicrobial drug discovery. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, contributing to a better understanding of the therapeutic potential of this compound. Further research is warranted to elucidate the precise molecular targets and to optimize the structure for enhanced antibacterial efficacy.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-chloro-N-phenylbenzamide in Antifungal Research
Application Notes
Introduction
2-chloro-N-phenylbenzamide and its derivatives have emerged as compounds of interest in the field of antifungal research. These synthetic molecules have demonstrated notable inhibitory effects against a range of fungal species, including significant plant pathogens. The simple chemical structure and ease of synthesis make this compound a promising scaffold for the development of novel fungicides.[1] Research has primarily focused on its efficacy against phytopathogenic fungi, with studies highlighting its potential for high efficiency and low toxicity.[2][[“]] A closely related compound, 2-chloro-N-phenylacetamide, has also been extensively studied against human fungal pathogens, suggesting a broader potential for this class of compounds.
Spectrum of Antifungal Activity
This compound has demonstrated significant in vitro activity against several key plant pathogenic fungi. It has shown a good inhibitory effect on the mycelial growth of Rhizoctonia solani and Sclerotinia sclerotiorum.[2][[“]] Further studies have confirmed its efficacy against Sclerotinia sclerotiorum and Botrytis cinerea.[1]
The related compound, 2-chloro-N-phenylacetamide, has been shown to be effective against human pathogenic yeasts of the Candida genus, including fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[4][5][6] This acetamide derivative also exhibits activity against filamentous fungi, including various strains of Aspergillus niger and Aspergillus flavus.[7][8][9]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, for the closely related 2-chloro-N-phenylacetamide, studies suggest that its antifungal activity may be linked to its interaction with ergosterol in the fungal plasma membrane.[7][8] This interaction is a common target for established antifungal drugs. It is important to note that this compound did not appear to function by damaging the fungal cell wall.[4] Interestingly, when combined with existing antifungal agents like amphotericin B and fluconazole, an antagonistic effect was observed, indicating that combination therapy with these specific drugs may not be beneficial.[4][7]
Potential Applications
The demonstrated efficacy of this compound against significant plant pathogens suggests its potential for development as an agricultural fungicide.[1][2] Its simple structure and effective inhibition of mycelial growth could lead to cost-effective solutions for crop protection.[1] The broader antifungal activity of the related acetamide compound against medically important fungi, including drug-resistant strains and biofilms, indicates that this chemical class warrants further investigation for therapeutic applications in human and veterinary medicine.[4][6]
Quantitative Data Summary
The following tables summarize the reported antifungal activity of this compound and the related compound 2-chloro-N-phenylacetamide against various fungal species.
Table 1: Antifungal Activity of this compound against Plant Pathogens
| Fungal Species | Parameter | Value (mg/L) | Reference |
| Rhizoctonia solani | IC₅₀ | 5.00 | [2] |
| Sclerotinia sclerotiorum | IC₅₀ | 6.38 | [2] |
| Sclerotinia sclerotiorum | EC₅₀ | 6.4 | [1] |
| Botrytis cinerea | EC₅₀ | 28.3 | [1] |
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Human Pathogens
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Candida albicans | MIC | 128 - 256 | [4][5] |
| Candida albicans | MFC | 512 - 1024 | [4] |
| Candida parapsilosis | MIC | 128 - 256 | [4][5] |
| Candida parapsilosis | MFC | 1024 | [4] |
| Aspergillus niger | MIC | 32 - 256 | [7] |
| Aspergillus niger | MFC | 64 - 1024 | [7] |
| Aspergillus flavus | MIC | 16 - 256 | [8][9] |
| Aspergillus flavus | MFC | 32 - 512 | [8][9] |
Experimental Protocols
1. Protocol for Determination of IC₅₀/EC₅₀ (Plate Growth Rate Method)
This protocol is adapted from the methodology used to evaluate the antifungal activity of this compound against mycelial growth of plant pathogenic fungi.[2]
a. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Fungal cultures of target organisms (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Cork borer (5 mm diameter)
-
Incubator
-
Carbendazim (or other relevant fungicide as a positive control)
b. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 2, 5, 10, 20 mg/L). Also prepare a control plate with DMSO only and a positive control series with carbendazim.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control group and 'dt' is the average diameter of the colony in the treatment group.
-
Determine the IC₅₀ or EC₅₀ value (concentration causing 50% inhibition) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.[1]
2. Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is based on the broth microdilution method used for evaluating 2-chloro-N-phenylacetamide against Candida and Aspergillus species.[4][8]
a. Materials:
-
2-chloro-N-phenylacetamide
-
DMSO
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Spectrophotometer or plate reader
-
Incubator
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
b. Procedure for MIC:
-
Prepare a stock solution of 2-chloro-N-phenylacetamide in DMSO.
-
In a 96-well plate, perform serial dilutions of the compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 1024 µg/mL down to 16 µg/mL or lower).[4][8]
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed.
c. Procedure for MFC:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.[8]
-
Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a fungicidal effect.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of this compound and Research on Its Antifungal Activity [aj.xhu.edu.cn]
- 3. consensus.app [consensus.app]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-chloro-N-phenylbenzamide as a Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-chloro-N-phenylbenzamide scaffold in the design and development of novel anticancer agents. This document includes a summary of the synthesis, biological activity, and proposed mechanisms of action for derivatives of this scaffold. Detailed experimental protocols are provided to guide researchers in the evaluation of these compounds.
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs. The this compound core, in particular, has emerged as a promising starting point for the development of potent anticancer agents. The presence of the chlorine atom at the 2-position of the benzoyl ring and the N-phenyl group provides opportunities for a variety of chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties. Research has shown that derivatives of this scaffold can exhibit significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical functions.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Chronic Myelogenous Leukemia) | Comparable to Cisplatin | [1] |
| 1 | 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Hepatocellular Carcinoma) | Comparable to Cisplatin | [1] |
| 2 | 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 | [2] |
Note: Data for the parent compound, this compound, against cancer cell lines was not available in the searched literature. The table includes closely related derivatives to demonstrate the potential of the scaffold.
Mechanism of Action
Derivatives of the N-phenylbenzamide scaffold have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways.
Induction of Apoptosis
Studies on 2-chloro-N-(phenazin-2-yl)benzamide have indicated that its anticancer effect is mediated through the induction of apoptosis[1]. N-substituted benzamides, in general, have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9[3][4].
Cell Cycle Arrest
N-substituted benzamides can also induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis[3][4]. This disruption of the cell cycle is a key mechanism for inhibiting tumor growth.
Modulation of Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, related benzamide derivatives have been shown to target pathways critical for cancer cell proliferation and survival. For instance, 3-chloro-N-phenylbenzamide has been designed to act as an inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway which is often dysregulated in cancer[2].
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Postulated mechanism of action for this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and anticancer evaluation of novel compounds.
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro evaluation of this compound derivatives.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the acylation of a substituted aniline with 2-chlorobenzoyl chloride.
Materials:
-
2-chlorobenzoyl chloride
-
Substituted aniline (e.g., aniline, 4-nitroaniline)
-
Toluene or Dichloromethane (DCM)
-
Triethylamine or Pyridine (optional, as a base)
-
Ethanol (for washing)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (10 mmol) in 10-20 mL of toluene or DCM.
-
If a base is used, add triethylamine or pyridine (12 mmol) to the aniline solution.
-
In a separate dropping funnel, dissolve 2-chlorobenzoyl chloride (10 mmol) in 10-20 mL of the same solvent.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the aniline solution with constant stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
A precipitate of the this compound derivative should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product several times with cold ethanol to remove any unreacted starting materials and by-products.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., K562, HepG2, SiHa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from the stock solutions. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel anticancer agents. The available data on its derivatives suggest promising cytotoxic activity through the induction of apoptosis and cell cycle arrest. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for further structure-activity relationship studies. The protocols provided herein offer a framework for the synthesis and comprehensive in vitro evaluation of new analogues, which will be crucial for the development of more potent and selective anticancer drug candidates based on this promising chemical scaffold. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the anticancer activity of this compound derivatives.
References
Application Notes and Protocols for Testing the Antiplasmodial Activity of 2-chloro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antiplasmodial activity of 2-chloro-N-phenylbenzamide. The protocols herein detail the necessary procedures from in vitro parasite culture and cytotoxicity assays to in vivo efficacy studies, ensuring a thorough assessment of the compound's potential as an antimalarial agent.
Data Presentation
The following tables are structured to summarize the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound
| Plasmodium falciparum Strain | Drug Susceptibility Profile | IC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| e.g., 3D7 | Chloroquine-sensitive | e.g., HEK293T | |||
| e.g., Dd2 | Chloroquine-resistant | e.g., HepG2 |
Table 2: In Vivo Antimalarial Efficacy of this compound in P. berghei-infected Mice (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Parasitemia Suppression | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | ||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Chloroquine (Positive Control) | 10 |
Experimental Workflow
The overall experimental workflow for assessing the antiplasmodial activity of this compound is depicted below.
Caption: Experimental workflow for antiplasmodial drug testing.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
This protocol is adapted from the methods described by Trager and Jensen.[1]
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 25 mg/L gentamicin, and 0.5% Albumax II or 10% human serum.[2]
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂[3]
-
Sterile culture flasks (75 cm²)[1]
-
Incubator at 37°C[3]
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640 by centrifuging at 500 x g for 5 minutes and removing the supernatant.[4]
-
Initiate the culture by adding thawed parasites to erythrocytes in CCM to achieve a 2% hematocrit and 0.5-1% parasitemia.[3]
-
Place the culture in a sealed flask, gas with the specified gas mixture, and incubate at 37°C.[3]
-
Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears, fixing with methanol, and staining with 10% Giemsa.[1]
-
Subculture as needed to maintain parasitemia between 1-5%.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying parasitic DNA.[5]
Materials:
-
Synchronized ring-stage P. falciparum culture (synchronized using 5% D-sorbitol treatment)[5]
-
Complete Culture Medium (CCM)
-
This compound, dissolved in DMSO and serially diluted in CCM.
-
Artemisinin or chloroquine (positive control)
-
Sterile 96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I dye.[6]
Procedure:
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM.[5]
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.[5]
-
Add 100 µL of serially diluted this compound and control drugs to the respective wells. The final DMSO concentration should be below 0.5%. Include drug-free wells as a negative control.[5]
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[5]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[5]
-
Incubate the plate in the dark at room temperature for 1-2 hours.[5]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6]
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the compound's toxicity to mammalian cells.[3][7]
Materials:
-
Mammalian cell lines (e.g., HEK293T, HepG2)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3]
-
This compound, serially diluted
-
Doxorubicin (positive control)[3]
-
96-well clear microtiter plates[3]
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO[3]
Procedure:
-
Seed 100 µL of cell suspension (e.g., 5 x 10⁴ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or doxorubicin. Include vehicle-treated control wells.[3]
-
Incubate for 48 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[3][7]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[3][7]
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Efficacy Testing (4-Day Suppressive Test)
This test evaluates the in vivo antimalarial activity of the compound in a murine model.[8][9]
Materials:
-
Plasmodium berghei ANKA strain[12]
-
This compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)[3]
-
Chloroquine (reference drug)[3]
-
Giemsa stain[9]
Procedure:
-
On Day 0, infect mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.[8]
-
Randomly divide the mice into groups (n=5 per group): vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and chloroquine (e.g., 10 mg/kg).[8]
-
Administer the first dose of the respective treatments orally shortly after infection (Day 0). Continue treatment once daily for the next three days (Day 1, 2, and 3).[9]
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.[9]
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.[9]
-
Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group.
-
Monitor the mice daily for survival, and calculate the mean survival time for each group.[8]
References
- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. iddo.org [iddo.org]
- 5. benchchem.com [benchchem.com]
- 6. iddo.org [iddo.org]
- 7. scielo.br [scielo.br]
- 8. dovepress.com [dovepress.com]
- 9. In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antiplasmodial Activity of Two Sahelian Plant Extracts on Plasmodium berghei ANKA Infected NMRI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antiplasmodial activities of stem bark extracts of Avicennia marina in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiplasmodial activity, in vivo pharmacokinetics and anti-malarial efficacy evaluation of hydroxypyridinone hybrids in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2-chloro-N-phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-chloro-N-phenylbenzamide is an organic compound featuring a benzamide core, a reactive chloro group, and an N-phenyl ring.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by its derivatives, including antifungal, antiviral, and potential anticancer properties.[2][3][4] The derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced efficacy and selectivity. These application notes provide detailed protocols for the synthesis of this compound derivatives, summarize key analytical and biological data, and illustrate relevant experimental workflows and biological pathways.
Experimental Protocols
Two primary and effective methods for synthesizing this compound derivatives are detailed below. The first involves the reaction of an amine with an acyl chloride, a robust and widely used method. The second utilizes a coupling agent to facilitate amide bond formation directly from a carboxylic acid.
Protocol 1: Acylation via Acyl Chloride
This protocol describes the synthesis of this compound derivatives from 2-chlorobenzoyl chloride and a substituted aniline or another primary/secondary amine. This method is efficient for forming the amide bond.[5][6]
Materials:
-
2-chlorobenzoyl chloride
-
Substituted aniline (or other amine)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Ethanol
-
1 N Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the selected amine (1.0 equivalent) in a suitable solvent such as toluene or ethanolic 1 N NaOH.[5][6]
-
With continuous vigorous stirring, add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the amine solution at room temperature.[5] If using a non-aqueous solvent like toluene, a base such as triethylamine (2 equivalents) may be added to the amine solution to act as an acid scavenger.[7]
-
Allow the reaction mixture to stir for 1-3 hours at room temperature.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]
-
Upon completion, the resulting precipitate is collected by filtration.[6]
-
Wash the crude product several times with ethanol and water to remove unreacted starting materials and salts.[5][6]
-
Dry the purified product in vacuo. For some derivatives, a yield of up to 90% can be expected.[6]
Protocol 2: Amide Coupling Reaction
This protocol involves the direct coupling of a substituted benzoic acid with an amine using N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) as an activating reagent.[2][8]
Materials:
-
Substituted benzoic acid (e.g., 2-chlorobenzoic acid)
-
Substituted aniline
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-diisopropylcarbodiimide (DIC)
-
4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the substituted benzoic acid (1.1 equivalents), EDCI (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.[8]
-
Stir the mixture at ambient temperature for 30 minutes to activate the carboxylic acid.[8]
-
Add the desired aniline (1.0 equivalent) to the reaction mixture.[8]
-
Continue stirring at ambient temperature for approximately 12-16 hours, monitoring the reaction by TLC.[2][8]
-
After the reaction is complete, pour the mixture into water and extract the product with DCM.[8]
-
Combine the organic layers and wash successively with dilute hydrochloric acid (10%) and brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude residue by silica gel column chromatography or recrystallization from a suitable solvent like ethanol/water.[2][7]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.
Data Presentation
The following tables summarize representative physicochemical and biological activity data for this compound and its derivatives.
Table 1: Physicochemical Data of Selected Derivatives
| Compound Name | Melting Point (°C) | Key ¹H-NMR Data (δ ppm, Solvent) | Reference |
| This compound | 114 | Not Specified | [9] |
| 2-chloro-N-(propan-2-yl)benzamide | Not Specified | 1.17 (6H, d), 4.20 (1H, sept), 7.32-7.59 (3H, m), 7.90 (1H, ddd) | [5] |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide | 234–238 | 10.70 (s, 1H), 8.36 (d, 1H), 8.25–8.18 (m, 2H), 7.92 (d, 1H), 7.85 (d, 1H), 7.73 (d, 2H), 7.38 (t, 2H), 7.19–7.09 (m, 1H) (DMSO-d₆) | [10] |
| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 242–243 | 10.85 (s, 1H), 8.35 (d, 1H), 8.28–8.18 (m, 2H), 7.92 (d, 1H), 7.85 (d, 1H), 7.76 (d, 2H), 7.44 (d, 2H) (DMSO-d₆) | [10] |
Table 2: Biological Activity of this compound and Derivatives
| Derivative | Target Organism / Pathway | Activity Metric | Value | Reference |
| This compound | Rhizoctonia solani | IC₅₀ | 5.00 mg/L | [3] |
| This compound | Sclerotinia sclerotiorum | IC₅₀ | 6.38 mg/L | [3] |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | IC₅₀ | 5.7 ± 0.8 µM | [2] |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Vero Cells (Cytotoxicity) | TC₅₀ | 620 µM | [2] |
| 3-Chloro-N-phenylbenzamide | SiHa cervical cancer cell line | IC₅₀ | 22.4 µM | [4] |
| *Note: A structurally related N-phenylbenzamide derivative. | ||||
| Note: A structural analogue. |
Biological Significance and Signaling Pathways
Derivatives of the benzamide class are known to interact with a wide range of biological targets. The data presented highlight the potential of these compounds as antifungal agents and viral inhibitors.[2][3]
A study on 3-Chloro-N-phenylbenzamide, a structural analogue, suggests a potential mechanism of action for anticancer activity through the inhibition of the IKKβ kinase.[4] IKKβ is a crucial component of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a key regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy.[4] The diagram below illustrates this signaling cascade and the putative point of inhibition by a benzamide derivative.
References
- 1. CAS 6833-13-2: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of this compound and Research on Its Antifungal Activity [aj.xhu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. 2-Chloro-4-fluoro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 9. 2-CHLOROBENZANILIDE | 6833-13-2 [chemicalbook.com]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-N-phenylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize 2-chloro-N-phenylbenzamide analogs as potential therapeutic agents. The protocols described herein are representative of established HTS practices for identifying small molecule inhibitors of key cellular signaling pathways, such as protein kinases, which are frequently implicated in various diseases.[3][4][5]
The this compound scaffold is a versatile chemical structure found in molecules with a range of biological activities, including antiviral and antiprotozoal effects.[6][7] Analogs of this scaffold can be screened against various targets to uncover new therapeutic applications. These protocols outline both a biochemical assay to assess direct target engagement and a cell-based assay to evaluate activity in a more physiologically relevant context.
I. Biochemical Screening: TR-FRET Kinase Assay
Biochemical assays are essential for identifying direct inhibitors of a purified enzyme target.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular HTS format due to their sensitivity, robustness, and low background interference.[9] This protocol describes a TR-FRET assay to screen for inhibitors of a hypothetical MAP Kinase, "MAPK-X".
Experimental Protocol: TR-FRET Kinase Assay
Objective: To identify this compound analogs that inhibit the kinase activity of MAPK-X.
Materials:
-
Enzyme: Recombinant human MAPK-X
-
Substrate: Biotinylated peptide substrate for MAPK-X
-
Antibody: Lanthanide-labeled anti-phosphopeptide antibody (e.g., Europium-labeled)
-
Acceptor: Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC)
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP: Adenosine triphosphate
-
Test Compounds: Library of this compound analogs dissolved in DMSO
-
Control Inhibitor: Staurosporine
-
Microplates: 384-well, low-volume, black microplates
-
Liquid Handling: Automated liquid handler
-
Plate Reader: TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or Staurosporine (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of MAPK-X and its biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer at a concentration equivalent to the Kₘ for MAPK-X.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the quantitative data for a hypothetical hit compound, CPA-1 , from the screening campaign.
| Compound | Target Kinase | Assay Type | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (nM) |
| CPA-1 | MAPK-X | TR-FRET | 85% | 75 |
| CPA-1 | Kinase Y (off-target) | FP | 15% | >10,000 |
| CPA-1 | Kinase Z (off-target) | AlphaScreen | 8% | >10,000 |
| Staurosporine (Control) | MAPK-X | TR-FRET | 98% | 10 |
II. Cell-Based Screening: Cell Viability Assay
Cell-based assays are crucial for confirming the activity of hit compounds in a cellular environment and assessing cytotoxicity.[1][10] A common method is to measure ATP levels, as they are indicative of metabolically active, viable cells.
Experimental Protocol: Cell Viability Assay
Objective: To determine the effect of this compound analogs on the viability of a cancer cell line (e.g., HeLa).
Materials:
-
Cells: HeLa cells
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Test Compounds: Library of this compound analogs dissolved in DMSO
-
Control: Doxorubicin (positive control for cytotoxicity)
-
Microplates: 384-well, clear-bottom, white-walled microplates
-
Luminometer: Plate-based luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 2,000 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Perform a serial dilution of the test compounds and controls.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate at 37°C, 5% CO₂ for 72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-based luminometer.
-
Data Presentation: Cellular Activity
The following table presents the results for the hypothetical hit compound, CPA-1 , in the cell viability assay.
| Compound | Cell Line | Assay Type | EC₅₀ (µM) |
| CPA-1 | HeLa | Cell Viability | 1.2 |
| Doxorubicin (Control) | HeLa | Cell Viability | 0.1 |
Visualizations
Signaling Pathway Diagram
Caption: A generic MAP Kinase signaling pathway inhibited by CPA-1.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for inhibitor discovery.
References
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy Testing of 2-chloro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-phenylbenzamide is a small molecule belonging to the benzamide class of compounds, a scaffold known for its diverse pharmacological activities. Various benzamide derivatives have demonstrated potential as anticancer agents through mechanisms such as the inhibition of Poly(ADP-ribose) Polymerase (PARP) and the modulation of ATP-binding cassette (ABC) transporters like ABCG2, which are involved in multidrug resistance.[1][2] This document provides detailed protocols for establishing in vitro models to assess the efficacy of this compound as a potential therapeutic agent. The following application notes outline key assays for evaluating its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and specific molecular targets.
Hypothesized Signaling Pathway for Benzamide Analogs
A potential mechanism of action for benzamide derivatives involves the inhibition of PARP, an enzyme crucial for DNA repair.[1] In cancer cells with existing DNA repair defects, inhibiting PARP can lead to synthetic lethality and cell death.
Caption: Hypothesized PARP inhibition by this compound.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a general workflow for the in vitro screening of this compound to determine its anticancer efficacy.
Caption: General workflow for in vitro efficacy testing.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison of results across different cell lines and concentrations of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | ||
| MDA-MB-231 | Breast | ||
| HeLa | Cervical | ||
| A549 | Lung | ||
| HCT-116 | Colon | ||
| S1-M1-80 | Colon |
Table 2: Apoptotic Effect of this compound (at IC50 concentration after 48h)
| Cancer Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | |||
| MDA-MB-231 | |||
| HeLa |
Table 3: Cell Cycle Distribution Following Treatment with this compound (at IC50 concentration after 24h)
| Cancer Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | |||
| HeLa | |||
| A549 |
Experimental Protocols
Cell Culture
A panel of human cancer cell lines should be selected based on their relevance to common cancers and potential sensitivity to benzamide derivatives. Suggested cell lines include but are not limited to: MCF-7 and MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), HCT-116 (colon cancer), and S1-M1-80 (a colon cancer cell line known to overexpress the ABCG2 transporter).[2][3] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for specified periods, typically 24, 48, and 72 hours.[1]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[1]
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
PI solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash twice with PBS.[7]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[7]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[7]
-
PI Staining: Add 400 µL of PI solution and incubate at room temperature for 5-10 minutes in the dark.[7]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Studies
Based on the known activities of other benzamide derivatives, the following assays can be performed to elucidate the mechanism of action of this compound.
a) PARP Inhibition Assay: Several commercial kits are available for measuring PARP activity in cell lysates or with purified enzymes. These assays typically measure the incorporation of biotinylated NAD+ into histone proteins, which is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[8]
b) ABCG2 Transporter Activity Assay: The efflux activity of the ABCG2 transporter can be assessed by measuring the intracellular accumulation of a fluorescent ABCG2 substrate, such as pheophorbide A.[9] Cells are incubated with the fluorescent substrate in the presence or absence of this compound. Inhibition of ABCG2 will result in increased intracellular fluorescence, which can be quantified by flow cytometry.[9][10]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Measuring the Binding Affinity of 2-chloro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the binding affinity of the small molecule 2-chloro-N-phenylbenzamide. As the specific biological target of this compound is not widely reported in scientific literature, this document outlines a two-stage process: first, a protocol for target identification, followed by detailed methodologies for quantifying the binding affinity to the identified target.
Stage 1: Target Identification
A crucial first step before measuring binding affinity is to identify the protein target of this compound. Affinity chromatography coupled with mass spectrometry is a robust method for this purpose.
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry
Objective: To isolate and identify the cellular protein(s) that bind to this compound from a relevant cell lysate.
Materials:
-
This compound
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Coupling buffers (e.g., amine-reactive coupling buffer)
-
Cell line of interest (e.g., one where the compound shows a biological effect)
-
Cell lysis buffer
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Experimental Workflow:
Caption: Workflow for Target Identification.
Procedure:
-
Ligand Immobilization: Covalently couple this compound to the affinity chromatography resin according to the manufacturer's instructions.
-
Cell Lysate Preparation: Prepare a protein lysate from the chosen cell line.
-
Affinity Chromatography:
-
Incubate the cell lysate with the ligand-coupled resin to allow for binding of target proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the protein(s).
-
Stage 2: Binding Affinity Measurement
Once a target protein is identified and purified, its binding affinity to this compound can be quantified. The following are detailed protocols for three common techniques.
Technique 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2] It is a label-free technique performed in solution.[1][3]
Protocol 2: Isothermal Titration Calorimetry
Objective: To determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein.[2]
Materials:
-
Purified target protein
-
This compound
-
ITC instrument
-
Matched buffer (dialysis buffer for the protein)
-
Syringes and cells for the ITC instrument
Experimental Workflow:
Caption: Isothermal Titration Calorimetry Workflow.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer. A typical starting concentration is 10-50 µM.[4]
-
Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
Degas both solutions to avoid bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Data Presentation:
| Parameter | Symbol | Description |
| Dissociation Constant | Kd | A measure of the binding affinity; lower values indicate stronger binding. |
| Stoichiometry | n | The molar ratio of ligand to protein in the complex. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. |
| Entropy Change | ΔS | The change in randomness of the system upon binding. |
Technique 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface.[5][6] It provides real-time kinetic data (association and dissociation rates).[7]
Protocol 3: Surface Plasmon Resonance
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd) of the interaction.
Materials:
-
Purified target protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Procedure:
-
Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Data Presentation:
| Parameter | Symbol | Description |
| Association Rate Constant | ka | The rate at which the ligand-protein complex is formed. |
| Dissociation Rate Constant | kd | The rate at which the ligand-protein complex breaks apart. |
| Equilibrium Dissociation Constant | Kd | The ratio of kd to ka, representing the binding affinity. |
Technique 3: Fluorescence Polarization (FP)
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This technique is well-suited for high-throughput screening.[8][9]
Protocol 4: Fluorescence Polarization
Objective: To determine the binding affinity of this compound through a competitive binding assay.
Materials:
-
Purified target protein
-
This compound
-
A fluorescently labeled ligand (probe) that binds to the target protein
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Fluorescence Polarization Workflow.
Procedure:
-
Assay Development:
-
Determine the optimal concentrations of the target protein and the fluorescent probe to yield a stable and significant polarization signal.
-
-
Competitive Binding Assay:
-
In a microplate, add the target protein, the fluorescent probe, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization in each well.
-
Plot the polarization values against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation:
| Parameter | Symbol | Description |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of the competitor that inhibits 50% of the specific binding of the radioligand. |
| Inhibition Constant | Ki | The binding affinity of the competitor for the receptor. |
Summary of Quantitative Data:
| Technique | Key Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd |
| Fluorescence Polarization (FP) | IC50, Ki |
Signaling Pathway Visualization
As the target of this compound is unknown, a generic signaling pathway is presented below to illustrate how its binding to a hypothetical receptor kinase could initiate a downstream signaling cascade.
Caption: Hypothetical Signaling Pathway.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-N-phenylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic acyl substitution reaction between 2-chlorobenzoyl chloride and aniline. This reaction is a form of acylation, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
Q2: What are the primary causes of low yield in this synthesis?
A2: Low yields can stem from several factors, including the hydrolysis of the highly reactive 2-chlorobenzoyl chloride, protonation of the aniline starting material by the HCl byproduct which renders it non-nucleophilic, and the occurrence of side reactions.[5][6] Inadequate mixing, especially in biphasic reactions, can also lead to incomplete reactions and lower yields.[6]
Q3: What are the likely impurities I might find in my crude product?
A3: Common impurities include unreacted starting materials (aniline and 2-chlorobenzoic acid from the hydrolysis of the acyl chloride), and byproducts from side reactions such as the formation of a double-acylated aniline.[7] If a coupling agent is used for amide bond formation from the carboxylic acid, byproducts from the coupling agent can also be present.[7]
Q4: What are the recommended methods for purifying the crude this compound?
A4: The most effective purification techniques are recrystallization and column chromatography.[7] Recrystallization from a suitable solvent system, such as ethanol/water, is often efficient for removing small amounts of impurities.[7][8] For more complex mixtures or to separate compounds with similar polarities, column chromatography is recommended.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 2-chlorobenzoyl chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5][6] |
| Protonation of Aniline | Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction.[1][3] The base neutralizes the acid, preventing the protonation of the aniline's amino group.[6] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. Ensure stoichiometric amounts of reactants are used.[5][6] |
| Poor Reagent Quality | Use fresh or properly stored 2-chlorobenzoyl chloride and aniline. The acyl chloride is particularly susceptible to degradation. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Increase the reaction time or consider using a slight excess of one of the reactants to drive the reaction to completion.[7] |
| Formation of Side Products (e.g., Diacylation) | Add the 2-chlorobenzoyl chloride dropwise to the solution of aniline to maintain a low concentration of the acylating agent and favor the desired mono-acylation.[7] |
| Hydrolysis of Acyl Chloride | As mentioned previously, ensure anhydrous conditions to minimize the formation of 2-chlorobenzoic acid.[5][6] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Oiling Out During Recrystallization | This may occur if the solution is cooled too quickly or if the melting point of the product is lower than the boiling point of the solvent. Allow the solution to cool slowly, and if an oil still forms, try redissolving it in more hot solvent and cooling again. Using a seed crystal can also induce proper crystallization.[6][8] |
| Poor Separation in Column Chromatography | Optimize the eluent system using TLC before running the column. If co-elution occurs, try a different solvent system with varying polarities. Ensure the column is packed correctly to avoid channeling.[8] |
| Product Contaminated with Base | During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual amine base, followed by a wash with brine.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-chlorobenzoyl chloride
-
Aniline
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the aniline solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture or by column chromatography.[5][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Reagents | Base/Catalyst | Typical Yield | Advantages | Disadvantages |
| Schotten-Baumann | 2-chlorobenzoyl chloride, Aniline | NaOH or Pyridine | 70-95% | High yield, fast reaction.[6] | 2-chlorobenzoyl chloride is a lachrymator and moisture-sensitive.[6] |
| Coupling Agent | 2-chlorobenzoic acid, Aniline | EDCI/DMAP | ~60% | Milder conditions, avoids acyl chloride. | Coupling agents can be expensive, and byproducts may need to be removed.[10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
identifying and removing impurities in 2-chloro-N-phenylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-phenylbenzamide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis from 2-chlorobenzoyl chloride and aniline. These include:
-
Unreacted Starting Materials:
-
Aniline
-
2-Chlorobenzoyl chloride
-
-
Byproducts and Related Substances:
-
2-Chlorobenzoic acid: Formed from the hydrolysis of the highly reactive 2-chlorobenzoyl chloride.[1]
-
Diacylated aniline (N-(2-chlorobenzoyl)-N-phenyl-2-chlorobenzamide): This can form if the reaction conditions are not carefully controlled, leading to the acylation of the newly formed amide.
-
Hydrochloric acid (HCl): A byproduct of the amidation reaction, which is typically neutralized by a base during the reaction or workup.[2]
-
Q2: What analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and qualitatively assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can effectively separate this compound from its closely related impurities. A reversed-phase C18 column is often suitable for this separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An essential tool for structural elucidation of the final product and for the identification and quantification of impurities with distinct signals. For example, unreacted aniline and 2-chlorobenzoic acid will have characteristic peaks that differ from the product.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: My final product is an oil or fails to crystallize properly during recrystallization.
-
Possible Cause 1: High Impurity Content: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution 1: If the impurity level is high, consider a preliminary purification step before recrystallization. Column chromatography is effective for removing a wide range of impurities.
-
Possible Cause 2: Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound may be "oiling out."
-
Solution 2: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can often induce crystallization.[5][6] When using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should promote crystal growth.[7]
Issue 2: The purity of my this compound does not improve significantly after a single recrystallization.
-
Possible Cause: The chosen recrystallization solvent may not be optimal for selectively precipitating the desired product while keeping impurities dissolved.
-
Solution: Perform a second recrystallization using a different solvent system. It is also crucial to ensure that the crude product is fully dissolved in the minimum amount of hot solvent to achieve a saturated solution, and that the cooling process is slow to allow for the formation of pure crystals.[8] Washing the collected crystals with a small amount of the cold recrystallization solvent can also help remove residual impurities.
Issue 3: My NMR spectrum shows unexpected peaks that I cannot identify.
-
Possible Cause 1: Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane) may be present.
-
Solution 1: Dry the sample under high vacuum for an extended period to remove volatile solvents. Compare the chemical shifts of the unknown peaks to known solvent peaks.
-
Possible Cause 2: Unreacted Starting Materials or Byproducts: As mentioned in the FAQs, unreacted aniline, 2-chlorobenzoyl chloride, or 2-chlorobenzoic acid could be present.
-
Solution 2: Compare the spectrum of your product with the known spectra of the starting materials and likely byproducts. For example, the aromatic protons of 2-chlorobenzoic acid will have distinct chemical shifts compared to those in this compound.[3][4]
Data Presentation
The following table provides representative data on the purity of this compound before and after purification by two common methods.
| Analyte/Impurity | Crude Product (% Area by HPLC) | After Recrystallization (Ethanol/Water) (% Area by HPLC) | After Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) (% Area by HPLC) |
| This compound | 85.2 | 98.9 | 99.5 |
| Aniline | 5.8 | 0.5 | < 0.1 |
| 2-Chlorobenzoic Acid | 4.5 | 0.3 | < 0.1 |
| Other Impurities | 4.5 | 0.3 | 0.3 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Logical workflow for impurity identification.
References
- 1. nbinno.com [nbinno.com]
- 2. brainly.in [brainly.in]
- 3. rsc.org [rsc.org]
- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
overcoming solubility issues of 2-chloro-N-phenylbenzamide in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-chloro-N-phenylbenzamide in biological buffers. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous biological buffer (e.g., PBS, TRIS). Is this expected?
A1: Yes, this is expected. This compound, a derivative of benzanilide, is a hydrophobic molecule and is anticipated to have very low solubility in aqueous solutions. The related compound, N-phenylbenzamide, is documented as being insoluble in water.[1] Therefore, direct dissolution in a biological buffer is often unsuccessful and can lead to compound precipitation or inaccurate concentration in your experiments.
Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound for in vitro assays?
A2: The most common and effective strategies involve:
-
Using a Co-solvent: Initially dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into the aqueous buffer.
-
Employing Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form a water-soluble inclusion complex.[2][3][4][5]
-
Adding Surfactants: Using surfactants to form micelles that can solubilize the hydrophobic compound.[6][7][8]
-
pH Adjustment: Modifying the pH of the buffer, although this is generally more effective for ionizable compounds.[9][][11]
Q3: How do I choose the best solubilization method for my specific experiment?
A3: The choice of method depends on several factors, including the final required concentration of this compound, the sensitivity of your biological assay to the solubilizing agent (e.g., cell toxicity), and the experimental endpoint. It is often necessary to empirically test a few methods to find the optimal one for your system. A general workflow for selecting a method is outlined below.
Troubleshooting Guides
Method 1: Using a Co-solvent (e.g., DMSO)
Issue: My compound precipitates when I add the DMSO stock to my aqueous buffer.
-
Cause: The final concentration of the organic solvent may be too low to maintain the solubility of this compound. The compound "crashes out" of the solution upon dilution.
-
Solution:
-
Decrease the final concentration of the compound: This is the simplest solution if your experimental design allows for it.
-
Increase the percentage of co-solvent: Be cautious, as higher concentrations of solvents like DMSO can be toxic to cells or interfere with enzyme activity.[12][13] It is crucial to run a vehicle control to account for any solvent effects.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 100% DMSO stock into a 50% DMSO/buffer solution, then to 25%, and so on, before the final dilution into the assay medium.
-
Quantitative Data: Common Co-solvents and Typical Final Concentrations
| Co-solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Widely used, but can affect cell viability and enzyme function at higher concentrations.[12][14][15][16] |
| Ethanol | 10-50 mM | < 1% (v/v) | Can cause protein denaturation and cellular stress. |
| PEG 400 | 10-50 mM | < 2% (v/v) | Generally considered less toxic than DMSO or ethanol. |
Experimental Protocol: Solubilization using DMSO
-
Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Use a vortex mixer and gentle warming (37°C) if necessary to ensure it is fully dissolved.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in 100% DMSO to create a range of concentrations.
-
Final Dilution: Add a small volume of the DMSO stock to your pre-warmed (e.g., 37°C) biological buffer while vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your biological buffer. This is essential for interpreting your results.
-
Solubility Check: Visually inspect the final solution for any signs of precipitation (cloudiness, particles). For a more rigorous check, centrifuge the solution and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Method 2: Using Cyclodextrins
Issue: My compound still has low solubility even with cyclodextrins.
-
Cause: The type of cyclodextrin or the molar ratio of cyclodextrin to the compound may not be optimal.
-
Solution:
-
Try a Different Cyclodextrin: Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), often have higher aqueous solubility and can form more stable complexes than the parent β-cyclodextrin.[2][4]
-
Increase the Cyclodextrin Concentration: The solubility of the compound should increase linearly with the concentration of the cyclodextrin until the cyclodextrin's own solubility limit is reached. Test a range of cyclodextrin concentrations.
-
Optimize Complexation Method: The method used to form the inclusion complex can impact efficiency. Techniques like kneading, co-precipitation, or freeze-drying can be more effective than simple mixing.[17]
-
Quantitative Data: Common Cyclodextrins for Solubilization
| Cyclodextrin | Abbreviation | Typical Concentration Range | Notes |
| β-Cyclodextrin | β-CD | 1-15 mM | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | 1-100 mM | High aqueous solubility, commonly used in pharmaceutical formulations.[4] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | 1-100 mM | High aqueous solubility and a good safety profile. |
Experimental Protocol: Solubilization using HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 10-fold) in the desired biological buffer.
-
Add Compound: Add the this compound powder directly to the HP-β-CD solution.
-
Promote Complexation: Stir or shake the mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Determine Concentration: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry after establishing a standard curve).
Method 3: Using Surfactants
Issue: The surfactant is interfering with my biological assay.
-
Cause: Surfactants can denature proteins, disrupt cell membranes, and inhibit enzyme activity, especially ionic surfactants.
-
Solution:
-
Use a Non-ionic Surfactant: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally milder and more biocompatible than ionic surfactants (e.g., SDS).[8]
-
Work Above the CMC: Ensure the surfactant concentration is above its critical micelle concentration (CMC) to form micelles that can encapsulate the compound.[6][7][18]
-
Perform a Surfactant-Only Control: Always run a control with the surfactant at the same concentration used for solubilization to measure its baseline effect on your assay.
-
Quantitative Data: Common Surfactants for Solubilization
| Surfactant | Type | Typical Concentration Range | Notes |
| Tween® 80 | Non-ionic | 0.1 - 2% (w/v) | Commonly used in biological and pharmaceutical formulations.[19] |
| Poloxamer 188 | Non-ionic | 0.1 - 5% (w/v) | A biocompatible block copolymer. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | Strong solubilizer but often denatures proteins and is cytotoxic. |
Experimental Protocol: Solubilization using Tween® 80
-
Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your biological buffer at a concentration above its CMC (the CMC of Tween® 80 is ~0.0013%). A working concentration of 0.5-1% is a good starting point.
-
Add Compound: Add the this compound to the surfactant solution.
-
Solubilize: Gently mix the solution. Sonication in a bath sonicator for short periods can aid in dissolution by breaking up compound aggregates and facilitating micelle formation.
-
Equilibrate: Allow the solution to equilibrate for 1-2 hours at room temperature.
-
Filter/Centrifuge: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the surfactant) or centrifuge to remove undissolved compound.
-
Confirm Concentration: Determine the final concentration of the solubilized compound in the filtrate/supernatant.
References
- 1. N-phenylbenzamide [chemister.ru]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Recrystallization of 2-chloro-N-phenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 2-chloro-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, this process is essential to achieve the high purity required for analytical standards, subsequent reaction steps, and in drug development contexts.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amides like this compound, polar organic solvents are often a good starting point. Ethanol, methanol, and acetone are commonly used. It is also possible to use a solvent pair, such as ethanol-water, where the compound is soluble in ethanol and insoluble in water.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
A3: Key properties include its melting point of approximately 114 °C and its molecular weight of 231.68 g/mol .[1][2][3] The compound is generally soluble in organic solvents.[1]
Data Presentation: Illustrative Solubility of this compound
Disclaimer: The following table presents illustrative quantitative solubility data for this compound in common organic solvents. This data is estimated based on general solubility principles for aromatic amides and is intended as a guide for solvent selection. Experimental verification is strongly recommended for precise work.
| Solvent | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 78 | ~1.5 | > 15 |
| Methanol | 65 | ~1.2 | > 12 |
| Acetone | 56 | ~2.0 | > 20 |
| Toluene | 111 | ~0.8 | > 10 |
| Water | 100 | < 0.1 | < 0.2 |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a standard procedure for the purification of this compound by recrystallization from a single solvent (e.g., ethanol).
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar and a minimal amount of the chosen solvent (e.g., 50 mL of ethanol).
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add more solvent in small portions until the solid completely dissolves at the boiling point. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guides
Problem 1: No crystals form after cooling the solution.
-
Potential Cause: The solution is not supersaturated. This could be due to using too much solvent during the dissolution step.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.
-
Problem 2: The product "oils out" instead of forming crystals.
-
Potential Cause: The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. This causes the compound to separate as a liquid instead of a solid.
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
-
Change Solvent: If oiling out persists, select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Problem 3: The recrystallization yield is very low.
-
Potential Cause:
-
Too much solvent was used during dissolution.
-
The crystals were washed with solvent that was not ice-cold.
-
Premature crystallization occurred during hot filtration.
-
The solution was not cooled for a sufficient amount of time.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Use Ice-Cold Washing Solvent: Ensure the solvent used for washing the crystals is thoroughly chilled.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Sufficient Cooling Time: Allow the solution to cool in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Problem 4: The crystals form too quickly.
-
Potential Cause: The solution is too concentrated, leading to rapid precipitation which can trap impurities.
-
Solution:
-
Add More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.
-
Slower Cooling: Insulate the flask to slow down the cooling rate, allowing for the formation of larger and purer crystals.
-
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1] This reaction involves the acylation of aniline with 2-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]
Q2: What are the essential starting materials for this synthesis?
A2: The primary starting materials are 2-chlorobenzoyl chloride and aniline. A base, such as sodium hydroxide or pyridine, and an appropriate solvent, like dichloromethane or toluene, are also required.
Q3: Why is the addition of a base crucial in the Schotten-Baumann reaction?
A3: The reaction between 2-chlorobenzoyl chloride and aniline produces hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this acid.[3] Without a base, the HCl would react with the unreacted aniline, forming an ammonium salt which is no longer nucleophilic and would thus halt the desired reaction.[4]
Q4: Can I use 2-chlorobenzoic acid instead of 2-chlorobenzoyl chloride?
A4: Yes, but it requires an additional step. You would first need to convert 2-chlorobenzoic acid into the more reactive 2-chlorobenzoyl chloride. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
Q5: My final product is an oil instead of a solid. What should I do?
A5: The formation of an oil can be due to the presence of impurities which can lower the melting point. It is recommended to purify the crude product, for example, by column chromatography, before attempting recrystallization. Experimenting with different recrystallization solvents or solvent mixtures might also be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for resolution.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-chlorobenzoyl chloride: The acyl chloride is sensitive to moisture and can be hydrolyzed to the unreactive 2-chlorobenzoic acid. 2. Insufficient base: The HCl byproduct was not completely neutralized, leading to the protonation of aniline. 3. Low reaction temperature: The reaction rate may be too slow at the chosen temperature. 4. Poor mixing: In a biphasic system (e.g., organic solvent and aqueous base), inefficient stirring can limit the interaction between reactants.[6] | 1. Use freshly prepared or distilled 2-chlorobenzoyl chloride. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. 2. Use at least one equivalent of base, with a slight excess (e.g., 1.1-1.2 equivalents) often being beneficial. Monitor the pH of the aqueous layer to ensure it remains basic throughout the reaction. 3. While low temperatures can reduce side reactions, the reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Employ vigorous stirring to ensure efficient mixing of the organic and aqueous phases. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: The reaction did not go to completion. 2. Hydrolysis of 2-chlorobenzoyl chloride: Formation of 2-chlorobenzoic acid. 3. Diacylation of aniline: The aniline is acylated twice. | 1. Increase the reaction time or consider using a slight excess of 2-chlorobenzoyl chloride. 2. This acidic impurity can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, during the work-up. 3. This can be minimized by the slow, dropwise addition of the 2-chlorobenzoyl chloride to the aniline solution. |
| Product is Difficult to Purify | 1. Similar polarity of product and impurities: Co-elution during column chromatography or co-precipitation during recrystallization. | 1. If column chromatography is not effective, try recrystallization from a different solvent system. Common solvent systems for recrystallization of benzanilides include ethanol/water or hexane/ethyl acetate. |
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of different reaction parameters on the synthesis of this compound. The optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Variable | General Outcome & Considerations |
| Base | 10% NaOH (aq) | Standard inorganic base for Schotten-Baumann reactions. Effective at neutralizing HCl.[7] |
| Pyridine | Can act as both a base and a catalyst, potentially leading to higher yields.[3] | |
| Triethylamine (Et₃N) | An organic base that is soluble in the organic phase. | |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent for this reaction. |
| Toluene | A less polar solvent that can be useful, especially at higher temperatures.[8] | |
| Diethyl Ether | Another suitable aprotic solvent. | |
| Temperature | 0 °C to Room Temp | Lower temperatures can help to minimize side reactions such as the hydrolysis of the acyl chloride. |
| Room Temperature | A convenient temperature for the reaction, often providing a good balance between reaction rate and side reactions. | |
| 40 °C | Gentle heating can increase the reaction rate, but may also increase the likelihood of side reactions. | |
| Stoichiometry (Acyl Chloride:Aniline) | 1:1 | Equimolar amounts are the theoretical requirement. |
| 1.1:1 | A slight excess of the acyl chloride can help to drive the reaction to completion, but may necessitate more thorough purification to remove the unreacted acyl chloride and its hydrolysis product. | |
| 1:1.1 | A slight excess of the amine can ensure all the acyl chloride is consumed. The unreacted amine is typically easy to remove with an acidic wash during workup. |
Experimental Protocols
Protocol 1: Synthesis using Aqueous Sodium Hydroxide
Materials:
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2-chlorobenzoyl chloride
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Aniline
-
10% Aqueous Sodium Hydroxide (NaOH) solution
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.
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Add the 10% aqueous NaOH solution (2.0 equivalents) to the flask.
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Cool the biphasic mixture in an ice bath to 0-5 °C.
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Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in a small amount of dichloromethane to the stirred mixture over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis using Pyridine as a Base and Catalyst
Materials:
-
2-chlorobenzoyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled aniline solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted aniline), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | C20H12Cl3NO2 | CID 3381305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-fluoro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 2-chloro-N-phenylbenzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-phenylbenzamide derivatives. The information is designed to help you overcome common challenges in interpreting their complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why does the aromatic region of my 1H NMR spectrum for a this compound derivative show broad or overlapping signals?
A1: The complexity in the aromatic region of this compound derivatives can arise from several factors:
-
Signal Overlap: The aromatic protons on both the chlorobenzoyl and the N-phenyl rings resonate in a similar chemical shift range (typically 6.5-8.0 ppm), leading to significant overlap.[1][2]
-
Restricted Amide Bond Rotation: The C-N amide bond has partial double-bond character, which restricts free rotation.[3][4] This can lead to the presence of different conformations (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened peaks or even separate sets of signals for each rotamer.[5][6][7]
-
Quadrupolar Broadening: The chlorine atom possesses a quadrupole moment, which can induce rapid relaxation of nearby protons, leading to broader signals. This effect is most pronounced for protons ortho to the chlorine atom.[8][9][10]
-
Complex Coupling Patterns: The protons on the substituted aromatic rings will exhibit complex splitting patterns due to proton-proton (H-H) couplings, further complicating the spectrum.[11]
Q2: I see more aromatic signals than expected in my spectrum. What could be the cause?
A2: The observation of more signals than anticipated is often due to the presence of rotamers (rotational isomers) resulting from slow rotation around the amide C-N bond.[5][12][6][7] At room temperature, the rate of this rotation might be slow enough on the NMR timescale for distinct signals for each rotamer to be observed. To confirm this, you can try acquiring the spectrum at an elevated temperature. If rotamers are present, the signals should coalesce or broaden as the rate of interconversion increases.[13][14]
Q3: Why don't I observe clear coupling between the aromatic protons and the chlorine atom?
A3: Chlorine nuclei (both ³⁵Cl and ³⁷Cl) are quadrupolar, meaning they have a non-spherical nuclear charge distribution.[9] This property leads to very fast relaxation times. As a result, the coupling interaction between chlorine and adjacent protons is typically not resolved in a standard 1H NMR spectrum; instead, the effect is often manifested as broadening of the proton signal.[6][8]
Q4: How can I definitively assign the proton signals in my complex spectrum?
A4: For unambiguous assignment of overlapping and complex signals, two-dimensional (2D) NMR experiments are essential.[15][16]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. This helps in distinguishing between different aromatic rings if their carbon chemical shifts are distinct.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which can help in assigning quaternary carbons and linking different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations between protons that are close to each other, which can be useful in determining the preferred conformation or identifying rotamers.
Troubleshooting Guides
Issue 1: Broad and Unresolved Peaks in the Aromatic Region
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Troubleshooting workflow for broad aromatic signals.
Issue 2: Severe Signal Overlap in the Aromatic Region
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Workflow for resolving severe signal overlap using 2D NMR.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Amide N-H | ~10.5 (in DMSO-d6) | N/A | Chemical shift is solvent-dependent and may be broad. Can be confirmed by D₂O exchange.[17] |
| Aromatic C-H | 7.1 - 7.8 | 120 - 138 | Highly overlapped region containing signals from both aromatic rings.[17][18] |
| C=O (Amide) | N/A | ~164.8 | Quaternary carbon, no direct proton signal. |
| C-Cl | N/A | ~133.3 | Quaternary carbon, chemical shift influenced by the chlorine atom. |
| Other Quaternary C | N/A | ~137.6, ~138.2 | Carbons with no attached protons. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution on the N-phenyl ring.
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
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Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[19][20]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[19][21] Chloroform-d (CDCl₃) is a common starting point, but DMSO-d₆ is excellent for dissolving polar compounds and observing the N-H proton.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Visually inspect for any suspended particles.
-
Filtering (if necessary): If solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. Avoid getting any solution on the outside of the tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.[22]
Protocol 2: Acquisition of a 2D COSY Spectrum
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Experimental workflow for acquiring a 2D COSY spectrum.
Protocol 3: Acquisition of a 2D HSQC Spectrum
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Initial Setup: Follow steps A-C from the COSY protocol. Additionally, acquire a ¹³C spectrum to determine the carbon spectral width.
-
Load Pulse Program: Load a standard gradient, multiplicity-edited HSQC pulse program (e.g., 'hsqcedetgpsisp').[23] This will show CH/CH₃ signals with a different phase than CH₂ signals.
-
Set Spectral Parameters:
-
F2 (¹H dimension): Set the spectral width (SW) and offset (o1p) to match the proton spectrum.
-
F1 (¹³C dimension): Set SW and offset to cover the aromatic carbon region (approx. 110-150 ppm).
-
-
Acquisition Parameters: Set the number of scans (NS) based on sample concentration (typically 8-16) and the number of increments in F1 (e.g., 128-256).[4]
-
Run Experiment: Start the acquisition.
-
Processing: Process the 2D data using Fourier transform. Phase correction will be required in both dimensions.
-
Analysis: Analyze the resulting spectrum where each cross-peak represents a one-bond correlation between a proton and a carbon atom.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 5. Rotational isomers of N-methyl-N-arylacetamides and their derived enolates: implications for asymmetric Hartwig oxindole cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] NMR studies of rotamers with multi-substituted amides | Semantic Scholar [semanticscholar.org]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Chlorobenzanilide | C13H10ClNO | CID 23265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]
- 16. 2-Chlorobenzamide(609-66-5) 13C NMR [m.chemicalbook.com]
- 17. madoc.univ-nantes.fr [madoc.univ-nantes.fr]
- 18. rsc.org [rsc.org]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 22. as.nyu.edu [as.nyu.edu]
- 23. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
preventing degradation of 2-chloro-N-phenylbenzamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-chloro-N-phenylbenzamide during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to control environmental factors that can accelerate its degradation. Based on the chemical properties of benzamide derivatives, the recommended storage conditions are outlined in the table below.[1][2][3]
Q2: How should I handle the compound upon receipt and during use?
A2: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1] Handle the compound in a well-ventilated area or under a fume hood. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][4] For stock solutions, it is advisable to prepare fresh solutions for sensitive experiments or perform a quick purity check via HPLC if the solution has been stored for an extended period.[1] Avoid repeated freeze-thaw cycles.
Q3: The physical appearance (e.g., color) of my compound has changed. Is it still usable?
A3: A change in color or a transition from a crystalline powder to a clumpy or discolored solid can be an indicator of chemical degradation.[1] It is strongly recommended to perform an analytical purity assessment, such as High-Performance Liquid Chromatography (HPLC), to verify the integrity of the compound before use. Compare the results to the certificate of analysis or a previously established baseline to determine if significant degradation has occurred.[1]
Q4: My experimental results are inconsistent or unexpected. Could this be related to compound degradation?
A4: Yes, compound instability is a common cause of inconsistent or unexpected experimental outcomes.[1] Degradation can lower the effective concentration of the active compound and introduce new, potentially reactive, impurities. If you suspect compound degradation, it is best to use a fresh, validated batch of this compound or re-qualify your existing stock for purity and concentration before proceeding.[1]
Q5: What are the primary degradation pathways for this compound?
A5: Based on its chemical structure, this compound is susceptible to several degradation pathways. The most common are hydrolysis of the amide bond, photodegradation due to its aromatic nature, and thermal degradation at elevated temperatures.[5][6][7] The presence of the chloro-substituent may also influence its reactivity, including potential for photocyclization reactions under UV light.[8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigeration) | Minimizes the rate of thermal degradation and other chemical reactions.[1] |
| Humidity | Store with a desiccant in a dry environment | Protects against hydrolysis of the amide bond, a primary degradation pathway.[1][4] |
| Light | Protect from light (e.g., use an amber vial) | Aromatic compounds are often sensitive to photodegradation.[1][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation.[1] |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and interaction with container materials.[1][4] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Physical Appearance (e.g., color change, clumping) | Compound degradation (hydrolysis, photodegradation). | 1. Do not use in critical experiments. 2. Assess purity using an appropriate analytical method (e.g., HPLC). 3. If degradation is confirmed, procure a fresh batch. 4. Review and optimize storage and handling procedures.[1] |
| Inconsistent or Poor Assay Results | Degradation leading to reduced concentration of the active compound or interference from degradation products. | 1. Prepare fresh stock solutions from a validated batch of the compound. 2. Perform a forced degradation study to identify potential degradants and their impact. 3. Re-qualify the purity and concentration of the existing stock.[1] |
| Appearance of New Peaks in HPLC/LC-MS Chromatogram | Formation of one or more degradation products. | 1. Review storage conditions and handling procedures to identify the likely stress factor (light, heat, moisture).[1] 2. Conduct a forced degradation study to systematically identify degradation pathways and characterize the unknown peaks.[9][10] 3. Use a fresh, validated batch of the compound for future experiments. |
| Poor Solubility of the Compound | Formation of less soluble degradation products or polymers. | 1. Verify the identity and purity of the compound. 2. Attempt solubilization in a different, compatible solvent. 3. If solubility issues persist, it is indicative of degradation, and a fresh sample should be used. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation pathways and products.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the compound to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 70°C in a calibrated oven for 48 hours.[1] Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the designated exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent compound.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for handling and assessing compound stability.
Caption: Logic diagram for troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. acdlabs.com [acdlabs.com]
addressing low bioactivity of 2-chloro-N-phenylbenzamide in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 2-chloro-N-phenylbenzamide in cell-based assays.
Troubleshooting Guide
This guide addresses common issues and provides a systematic approach to identifying and resolving problems with compound activity in cellular experiments.
Q1: Why is my this compound showing low or no activity in my cell-based assay?
A1: The observed low bioactivity of this compound can stem from several factors related to the compound's physicochemical properties and its interaction with the complex environment of a cell-based assay. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: Benzamides can have limited solubility in aqueous solutions like cell culture media.[1] If the compound precipitates out of solution, its effective concentration available to the cells will be significantly lower than the intended concentration.
-
Low Cell Permeability: For the compound to act on an intracellular target, it must efficiently cross the cell membrane.[2][3] Factors like polarity and molecular size can limit this process. While small molecules are generally expected to penetrate cells, this is not always the case.[3]
-
Compound Instability: The compound may degrade over the incubation period of your assay. Components in the cell culture medium, such as certain amino acids or enzymes, can potentially modify or degrade the compound, rendering it inactive.[4]
-
Inappropriate Assay Conditions: The selected concentration range may be too low, or the incubation time may be insufficient to elicit a measurable biological response. Conversely, at high concentrations, the compound might be cytotoxic, leading to misleading results.
-
Assay Interference: Some compounds can interfere with the assay readout technology itself (e.g., autofluorescence, luciferase inhibition), which can be mistaken for a lack of biological activity.[5][6]
Q2: How can I systematically troubleshoot the low bioactivity of this compound?
A2: A stepwise approach is recommended to diagnose the root cause of the issue. The following workflow outlines a series of experiments to assess the compound's behavior in your specific assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
purification of 2-chloro-N-phenylbenzamide using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-chloro-N-phenylbenzamide using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound and similar aromatic amides is silica gel.[1] Due to its polar nature, it effectively separates compounds based on their polarity.[1]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2] For N-phenylbenzamide derivatives, a common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.[2] The polarity can be gradually increased by adding more ethyl acetate.
Q3: How do I determine the optimal mobile phase composition before running a large-scale column?
A3: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC). The ideal solvent system will give the this compound a retention factor (Rf) value between 0.2 and 0.4.[3] This range typically provides the best separation from impurities on a column.
Q4: My this compound is streaking or tailing on the silica gel column. What could be the cause and how can I fix it?
A4: Streaking or tailing on a silica gel column can be caused by several factors:
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Compound Overloading: Too much sample has been loaded onto the column. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).
-
Insolubility: The compound may have low solubility in the chosen mobile phase.
-
Acidic Silica: Silica gel is slightly acidic, which can lead to strong interactions with some compounds, causing tailing.[4] To mitigate this, you can use deactivated silica gel by adding 1-3% triethylamine (TEA) to the mobile phase.[5][6] Alternatively, you can use a different stationary phase like neutral alumina.[7]
Q5: I am observing poor separation between my product and an impurity. What steps can I take to improve this?
A5: To improve poor separation:
-
Optimize the Mobile Phase: Run a gradient of solvent systems on TLC to find a mobile phase that maximizes the difference in Rf values between your product and the impurity.
-
Use a Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity during the column run.[5] This can help to separate compounds with close Rf values.
-
Check for Column Channeling: Ensure the column is packed uniformly to prevent channels from forming, which leads to poor separation.
Q6: Can I use a stationary phase other than silica gel?
A6: Yes, if your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[7][8] The choice between silica and alumina will depend on the nature of the impurities you are trying to remove.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | 1. Inadequate mobile phase selection. 2. Column overloading. 3. Improper column packing (channeling). | 1. Systematically test a range of solvent systems with varying polarities using TLC. Aim for a product Rf of 0.2-0.4. 2. Use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this for difficult separations. 3. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product Elutes with Streaking or Tailing | 1. Compound is not fully soluble in the mobile phase. 2. Acidic nature of silica gel interacting with the compound. | 1. Choose a mobile phase in which the product has good solubility. 2. Consider using deactivated silica gel (add 1-3% triethylamine to the mobile phase) or switch to an alumina stationary phase.[5][7] |
| Product Does Not Elute from the Column | 1. Mobile phase is not polar enough. 2. Compound may be decomposing on the silica gel. | 1. Gradually increase the polarity of the mobile phase. For polar compounds, a system like methanol/dichloromethane may be necessary.[10] 2. Test for compound stability on a TLC plate by letting a spot sit for an hour before eluting. If decomposition occurs, use a less acidic stationary phase like deactivated silica or alumina. |
| Low Recovery of the Product | 1. Product is still on the column. 2. Product co-eluted with impurities and was discarded. 3. Product is highly soluble in the mobile phase and eluted very quickly. | 1. Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining compound. 2. Carefully re-analyze all collected fractions using TLC. 3. Start with a less polar mobile phase in your next attempt. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the baseline is above the solvent level.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for the product spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimization: Adjust the ratio of the solvents in the mobile phase until the Rf value for this compound is in the desired range of 0.2-0.4.[3]
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[11]
-
Allow the silica gel to settle into a packed bed, then add a layer of sand on top.[11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. sorbtech.com [sorbtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
managing side reactions in the synthesis of 2-chloro-N-phenylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions in the synthesis of 2-chloro-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of aniline with 2-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
-
Hydrolysis of 2-chlorobenzoyl chloride: 2-chlorobenzoyl chloride can react with any moisture present to form 2-chlorobenzoic acid, which is unreactive towards aniline under these conditions.
-
Protonation of aniline: The HCl generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and unable to react with the acyl chloride.[4]
-
N,N-Diacylation of aniline: A second molecule of 2-chlorobenzoyl chloride can react with the newly formed this compound to form the diacylated byproduct, 2-chloro-N-(2-chlorobenzoyl)-N-phenylbenzamide. This is more likely with highly reactive acylating agents and strong bases.
-
Oxidation of aniline: Aniline is susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially if the reaction is overheated or exposed to air for extended periods.[5]
Q3: Why is a base necessary in the Schotten-Baumann reaction?
A3: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would make it an ineffective nucleophile. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[1][3][4]
Q4: Can I use a different method if the Schotten-Baumann reaction is not working well?
A4: Yes, an alternative method is to use a coupling agent to facilitate the amide bond formation between 2-chlorobenzoic acid and aniline. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of 2-chlorobenzoyl chloride: Reagents or solvent are not anhydrous. 2. Aniline is protonated: Insufficient or weak base used. 3. Poor quality starting materials: Degradation of 2-chlorobenzoyl chloride or aniline. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Use at least one equivalent of a suitable base (e.g., 10% aqueous NaOH, pyridine, or triethylamine). Ensure vigorous stirring in biphasic systems. 3. Check the purity of starting materials by TLC or NMR before starting the reaction. |
| Formation of a White Precipitate that is not the Product | 1. Unreacted 2-chlorobenzoic acid: Significant hydrolysis of the acyl chloride has occurred. 2. Anilinium hydrochloride salt: The HCl byproduct has reacted with the starting aniline. | 1. Confirm the identity of the precipitate (e.g., by melting point or IR spectroscopy). If it is the acid, improve anhydrous conditions in subsequent reactions. 2. Ensure adequate mixing with the base to neutralize HCl as it forms. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Side products such as the diacylated compound or unreacted starting materials can act as impurities. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. |
| Reaction Mixture Turns Dark or Forms Tar | 1. Oxidation of aniline: Reaction temperature may be too high, or the reaction is exposed to air. 2. Decomposition of reagents or product: Prolonged reaction times at elevated temperatures. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C during the addition of the acyl chloride). Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Presence of a Second, Less Polar Spot on TLC | 1. N,N-Diacylation: The product has reacted with another molecule of 2-chlorobenzoyl chloride. | 1. Add the 2-chlorobenzoyl chloride solution slowly to the aniline solution to avoid a high local concentration of the acylating agent. 2. Use a slight excess of aniline relative to 2-chlorobenzoyl chloride. |
Quantitative Data
The following table provides an illustrative summary of how reaction conditions can affect the yield of this compound and the formation of major side products. These are representative values based on typical Schotten-Baumann reactions and the synthesis of structurally similar compounds.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Major Side Product(s) |
| 1 | 10% NaOH (2.0) | Dichloromethane/Water | 0 to RT | 2 | ~90 | 2-chlorobenzoic acid (<5%) |
| 2 | Pyridine (1.5) | Dichloromethane | 0 to RT | 4 | ~85 | N,N-diacyl aniline (~5-10%) |
| 3 | Triethylamine (1.5) | Toluene | RT | 3 | ~88 | 2-chlorobenzoic acid (<5%) |
| 4 | None | Toluene | Reflux | 6 | <10 | Anilinium chloride, unreacted starting materials |
| 5 | 10% NaOH (2.0) | Dichloromethane/Water (wet solvent) | 0 to RT | 2 | ~40-50 | 2-chlorobenzoic acid (>40%) |
Experimental Protocols
Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from the synthesis of a structurally related compound, 2-chloro-4-fluoro-N-phenylbenzamide.
Materials:
-
2-chlorobenzoyl chloride (1.0 equiv.)
-
Aniline (1.0 equiv.)
-
10% aqueous sodium hydroxide (NaOH) solution (2.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equiv.) in dichloromethane.
-
Addition of Base: To the stirred aniline solution, add the 10% aqueous NaOH solution (2.0 equiv.). Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1.0 equiv.) in a small amount of dichloromethane and add it to a dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
Validation & Comparative
Comparative Efficacy of Entinostat and Other Histone Deacetylase (HDAC) Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy of the benzamide-derived HDAC inhibitor, Entinostat, versus other prominent HDAC inhibitors. This guide synthesizes experimental data, outlines methodologies, and visualizes key biological pathways.
Entinostat (MS-275), a synthetic benzamide-derivative, is a selective inhibitor of Class I histone deacetylases (HDACs), which are pivotal in the epigenetic regulation of gene expression. Its unique selectivity profile and oral bioavailability have positioned it as a promising agent in oncology, particularly in combination therapies. This guide provides a comparative analysis of Entinostat's efficacy against other HDAC inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The following table summarizes the inhibitory activity and cellular effects of Entinostat in comparison to other well-characterized HDAC inhibitors.
| HDAC Inhibitor | Chemical Class | Target HDACs | IC50 (nM) vs. HDAC1 | Cell Line | Key Cellular Effect | Reference |
| Entinostat (MS-275) | Benzamide | Class I (HDAC1, 2, 3) | 200 - 400 | MCF-7 (Breast Cancer) | Induces apoptosis, cell cycle arrest at G1/S | **** |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | 10 - 20 | MCF-7 (Breast Cancer) | Induces apoptosis, cell cycle arrest at G2/M | |
| Romidepsin (FK228) | Cyclic Peptide | Class I (HDAC1, 2) | 1.1 - 3.6 | Various Cancer Lines | Potent apoptosis induction | |
| Belinostat (PXD101) | Hydroxamic Acid | Pan-HDAC | 20 - 50 | Various Cancer Lines | Induces cell cycle arrest and apoptosis |
Experimental Protocols
HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of HDAC inhibitors.
Methodology:
-
Nuclear extracts from relevant cell lines (e.g., HeLa or specific cancer cell lines) are prepared to serve as a source of HDAC enzymes.
-
A fluorescently labeled acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate) is incubated with the nuclear extract in the presence of varying concentrations of the HDAC inhibitor (e.g., Entinostat, Vorinostat).
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent signal.
-
The fluorescence is measured using a microplate reader (excitation/emission ~360/460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO).
-
Following a specified incubation period (e.g., 72 hours), the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Entinostat
Entinostat's primary mechanism involves the selective inhibition of Class I HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This alters chromatin structure and modulates gene expression, ultimately resulting in anti-tumor effects such as cell cycle arrest and apoptosis.
Caption: Mechanism of action of Entinostat.
Experimental Workflow for Comparative Efficacy Analysis
The following diagram illustrates a typical workflow for comparing the efficacy of different HDAC inhibitors.
Caption: Experimental workflow for comparing HDAC inhibitors.
Conclusion
Entinostat distinguishes itself from pan-HDAC inhibitors like Vorinostat and Belinostat through its selective inhibition of Class I HDACs. This selectivity may contribute to a more favorable therapeutic window and a distinct profile of gene regulation. While pan-HDAC inhibitors often exhibit lower IC50 values in enzymatic assays, the cellular and in vivo efficacy of Entinostat, particularly in combination with other anti-cancer agents, underscores its clinical potential. The choice of an appropriate HDAC inhibitor for therapeutic development will depend on the specific cancer type, the desired molecular targets, and the overall treatment strategy. Further research into the nuanced effects of selective versus pan-HDAC inhibition is crucial for optimizing epigenetic therapies in oncology.
Structure-Activity Relationship (SAR) of Benzanilide Analogs as Potent Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of drug-resistant fungal infections necessitates the development of novel antifungal agents. This guide provides a comparative analysis of a series of benzanilide-containing azole derivatives and their structure-activity relationships (SAR) in combating various fungal pathogens. The data presented herein is derived from a systematic study aimed at optimizing the benzanilide scaffold to enhance antifungal potency, particularly against resistant strains.
Data Presentation: In Vitro Antifungal Activity of Benzanilide Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in μg/mL) of a series of synthesized benzanilide-containing azole derivatives against several fluconazole-sensitive and resistant fungal strains. The structural variations primarily involve substitutions on the benzanilide moiety.
| Compound ID | R Group (Substitution on Benzanilide Ring) | C. albicans (SC5314) MIC (μg/mL) | C. parapsilosis MIC (μg/mL) | C. glabrata MIC (μg/mL) | C. krusei MIC (μg/mL) | C. neoformans MIC (μg/mL) |
| A1 | 2-Cl | 0.125 | 0.25 | 8 | 1 | 0.5 |
| A2 | 3-Cl | 0.06 | 0.125 | 4 | 0.5 | 0.25 |
| A3 | 4-Cl | 0.03 | 0.06 | 2 | 0.25 | 0.125 |
| A4 | 2-F | 0.25 | 0.5 | 16 | 2 | 1 |
| A5 | 3-F | 0.125 | 0.25 | 8 | 1 | 0.5 |
| A6 | 4-F | 0.06 | 0.125 | 4 | 0.5 | 0.25 |
| A7 | 2-CH₃ | 0.5 | 1 | 32 | 4 | 2 |
| A8 | 3-CH₃ | 0.25 | 0.5 | 16 | 2 | 1 |
| A9 | 4-CH₃ | 0.125 | 0.25 | 8 | 1 | 0.5 |
| A10 | 2-OCH₃ | 1 | 2 | 64 | 8 | 4 |
| A11 | 4-OCH₃ | 0.5 | 1 | 32 | 4 | 2 |
| Fluconazole | - | 0.5 | 1 | 16 | 64 | 4 |
Experimental Protocols
Synthesis of Benzanilide-Containing Azole Derivatives
The synthesis of the target benzanilide-containing azole compounds was achieved through a multi-step process. A key step involved the coupling of a substituted benzoyl chloride with an appropriate aminophenyl-azole intermediate. The reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by column chromatography. The structures of all synthesized compounds were confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Fungal Strains and Media: Various clinical isolates of Candida species and Cryptococcus neoformans were used. The fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. RPMI 1640 medium buffered with MOPS was used for the susceptibility testing.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to obtain the desired final inoculum concentration.
-
Microdilution Assay: The compounds were dissolved in DMSO to prepare stock solutions. Serial twofold dilutions of each compound were prepared in 96-well microtiter plates. The fungal inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth in the control well (containing no compound).
Visualizations
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Proposed mechanism of action for the benzanilide-azole antifungal agents.
Navigating the Translational Gap: An In Vivo Validation Perspective on 2-chloro-N-phenylbenzamide
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of the in vitro antifungal activity of 2-chloro-N-phenylbenzamide and explores the in vivo landscape of structurally related N-phenylbenzamide derivatives to offer a predictive validation framework. In the absence of direct in vivo studies on this compound, this guide leverages data from analogous compounds to highlight its potential and underscore the necessity for future in vivo validation.
Quantitative Data Summary
The following tables present a summary of the available quantitative data for this compound and its analogues, alongside a standard antifungal agent for comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Compound | Fungal Species | IC50 (mg/L) |
| This compound | Rhizoctonia solani | 5.00[1] |
| This compound | Sclerotinia sclerotiorum | 6.38[1] |
Table 2: In Vivo Antiparasitic Activity of N-phenylbenzamide Derivatives
| Compound | Parasite | Animal Model | Efficacy |
| 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei rhodesiense | Mouse | 100% cure rate[2] |
| 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei rhodesiense | Mouse | 100% cure rate[2] |
Table 3: In Vivo Efficacy of a Standard Antifungal Agent (Fluconazole)
| Compound | Fungal Species | Animal Model | Efficacy Endpoint |
| Fluconazole | Candida albicans | Mouse (disseminated candidiasis) | 24-h AUC/MIC of ~25 associated with efficacy[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Antifungal Susceptibility Testing of this compound (Plate Growth Rate Method) [1]
-
Preparation of Fungal Cultures: The plant pathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum are cultured on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to achieve the desired test concentrations.
-
Assay Procedure: An agar plug of the actively growing fungus is placed in the center of a fresh PDA plate containing the test compound at a specific concentration. Control plates containing only the solvent are also prepared.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period.
-
Data Analysis: The diameter of the fungal colony is measured in both the treatment and control plates. The inhibition rate is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the fungal growth) is determined.
In Vivo Efficacy Evaluation of N-phenylbenzamide Derivatives in a Mouse Model of African Trypanosomiasis [2]
-
Animal Model: Swiss mice are used for the study.
-
Infection: Mice are infected intraperitoneally with Trypanosoma brucei rhodesiense.
-
Drug Administration: The test compounds (N-phenylbenzamide derivatives) are administered to the infected mice, typically via oral or intraperitoneal routes, at various doses and treatment schedules. A control group of infected mice receives the vehicle only.
-
Monitoring: The health of the mice and the level of parasitemia (the number of parasites in the blood) are monitored regularly.
-
Efficacy Assessment: The primary endpoint is the survival of the treated mice and the clearance of parasites from the blood. A "cure" is typically defined as the absence of detectable parasites for a specified period after the cessation of treatment.
Visualizing the Path Forward
Diagrams illustrating the proposed workflow for in vivo validation and a potential mechanism of action provide a clearer understanding of the research trajectory.
References
A Comparative Analysis of 2-Chloro-N-phenylbenzamide and its Para-Isomer for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 2-chloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide.
This guide provides a comprehensive comparative analysis of the ortho- and para-isomers of chloro-N-phenylbenzamide. While direct, head-to-head experimental comparisons are limited in published literature, this document synthesizes available data on their individual properties and activities, alongside those of structurally related compounds, to offer valuable insights for research and development.
Physicochemical Properties
Both this compound and 4-chloro-N-phenylbenzamide share the same molecular formula and weight. However, the position of the chlorine atom on the benzoyl ring can influence their spatial arrangement and physicochemical characteristics, such as melting point and crystallographic structure.
| Property | This compound | 4-Chloro-N-phenylbenzamide |
| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol | 231.68 g/mol |
| IUPAC Name | This compound | 4-chloro-N-phenylbenzamide |
| CAS Number | 6833-13-2 | 6833-15-4 |
| Melting Point | 114 °C[1] | 199-201 °C[2][3] |
| Appearance | Solid | White to grey crystalline powder[2] |
Synthesis of Isomers
The synthesis of both this compound and its para-isomer can be effectively achieved via the Schotten-Baumann reaction. This method involves the acylation of aniline with the corresponding chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Aniline
-
2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂)
-
Distilled water
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a flask, dissolve aniline (1.0 equivalent) in dichloromethane.
-
To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the biphasic mixture in an ice bath and stir vigorously.
-
Slowly add the respective chlorobenzoyl chloride (1.1 equivalents), either 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride, dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure N-phenylbenzamide derivative.
Comparative Biological Activity
Direct comparative studies on the biological activity of this compound and 4-chloro-N-phenylbenzamide are scarce. However, available data on the individual isomers and their derivatives suggest potential differences in their antimicrobial spectra and potency.
Antifungal Activity
Quantitative antifungal data is available for this compound against specific plant pathogenic fungi.[2] For 4-chloro-N-phenylbenzamide, while its direct antifungal activity is not well-documented, the general class of N-phenylbenzamides has shown promise as antifungal agents.
| Compound | Fungal Strain | EC₅₀ (mg/L) |
| This compound | Sclerotinia sclerotiorum | 6.4[2] |
| This compound | Botrytis cinerea | 28.3[2] |
| 4-Chloro-N-phenylbenzamide | Not Reported | Not Reported |
Antibacterial Activity
Cytotoxicity
Data on the cytotoxicity of these specific isomers is limited. However, the benzamide scaffold is a common feature in the development of potential anticancer agents.[5] Further investigation is required to determine the cytotoxic profiles of both 2-chloro- and 4-chloro-N-phenylbenzamide.
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways and mechanisms of action for this compound and its para-isomer have not been fully elucidated. However, based on studies of related benzamide and chloroanilide compounds, several potential mechanisms can be proposed.
One plausible mechanism of antimicrobial action is the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Additionally, these compounds may act as enzyme inhibitors, targeting crucial metabolic pathways within the pathogen. For instance, some N-phenylbenzamide derivatives have been shown to inhibit the mitochondrial permeability transition pore.
Experimental Protocols for Biological Assays
Antifungal Activity Assay (Plate Growth Rate Method)
-
Preparation of Test Solutions: Dissolve the test compounds (this compound and 4-chloro-N-phenylbenzamide) in a suitable solvent, such as acetone, to prepare stock solutions.
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize it by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final concentrations.
-
Plating: Pour the PDA mixed with the test compound into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Sclerotinia sclerotiorum) in the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature for several days.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.
-
EC₅₀ Determination: Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method for MIC)
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus) in a suitable broth.
-
Preparation of Test Plates: In a 96-well microtiter plate, perform serial dilutions of the test compounds in the broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
This comparative guide highlights the key characteristics of this compound and its para-isomer. While both compounds can be synthesized through similar methodologies, the positional isomerism of the chlorine atom likely imparts distinct biological activities. The available data suggests that this compound possesses notable antifungal properties. Furthermore, based on studies of related compounds, it is plausible that the ortho-isomer may also exhibit more potent antibacterial activity against Gram-positive bacteria compared to the para-isomer.
The information and experimental protocols provided herein serve as a valuable resource for researchers to conduct further comparative studies. A direct, quantitative comparison of the antifungal, antibacterial, and cytotoxic activities of these two isomers is warranted to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents.
References
- 1. 2-Chlorobenzanilide | CymitQuimica [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistnotes.com [chemistnotes.com]
Comparative Analysis of the Biological Activity of 2-chloro-N-phenylbenzamide and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-chloro-N-phenylbenzamide, cross-referencing its known antifungal properties with the established fungicide carbendazim. Additionally, this guide explores the potential for kinase inhibition by this compound, drawing comparisons with known inhibitors of Src and p38 MAP kinases based on the activity of structurally related benzamide compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Antifungal Activity
Recent studies have demonstrated the efficacy of this compound against plant pathogenic fungi. Its activity is compared here with carbendazim, a widely used benzimidazole fungicide.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and Carbendazim
| Compound | Fungal Species | EC50 (mg/L) | Reference |
| This compound | Sclerotinia sclerotiorum | 6.4 | [1] |
| This compound | Botrytis cinerea | 28.3 | [1] |
| Carbendazim | Sclerotinia sclerotiorum | 3.5 (sensitive strains) | [1] |
| Carbendazim | Sclerotinia sclerotiorum | >1000 (resistant strains) | [2][3] |
| Carbendazim | Botrytis cinerea | Highly variable (resistance is widespread) | [4][5][6][7] |
EC50 (Median Effective Concentration) is the concentration of a compound that inhibits 50% of the fungal growth.
Experimental Protocols
The in vitro antifungal activity of this compound and carbendazim was determined using a mycelial growth inhibition assay.[1] A detailed protocol, based on established methodologies, is outlined below.
Mycelial Growth Inhibition Assay Protocol
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. After cooling to approximately 50-60°C, the test compound (dissolved in a suitable solvent like DMSO) is added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed in the center of the agar plate containing the test compound.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25°C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages at different concentrations of the test compound.
Experimental Workflow
References
- 1. asianpubs.org [asianpubs.org]
- 2. Pathogenicity Stimulation of Sclerotinia sclerotiorum by Subtoxic Doses of Carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Evolution of the Resistance of Botrytis cinerea to Carbendazim and the Current Efficacy of Carbendazim Against Gray Mold After Long-Term Discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Analysis of 2-chloro-N-phenylbenzamide and Its Isomers in Cancer Cell Lines
A guide for researchers and drug development professionals on the selectivity and cytotoxic potential of chloro-substituted N-phenylbenzamides.
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents. The introduction of a chlorine atom to the benzoyl ring can significantly modulate the compound's biological activity. This guide provides a comparative assessment of 2-chloro-N-phenylbenzamide and its positional isomers, focusing on their selectivity and cytotoxic effects against different cell lines. Due to the limited availability of direct comparative studies on this compound, this report also includes data on its more studied isomer, 3-chloro-N-phenylbenzamide, and other related N-phenylbenzamide derivatives to provide a broader context for its potential as an anticancer agent.
Comparative Cytotoxicity Data
| Compound ID | Structure | Cell Line (Cancer Type) | IC50 (µM) | Assay |
| 3-chloro-N-phenylbenzamide | 3-Cl-C₆H₄-CO-NH-C₆H₅ | SiHa (Cervical) | 22.4[1] | MTT |
| Compound 4g | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT |
| HeLa (Cervical) | 9.3 | MTT | ||
| MCF-7 (Breast) | 8.9 | MTT | ||
| Compound 6g | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT |
| NCI-H23 (Lung) | 13.97 | MTT | ||
| MDAMB-231 (Breast) | 11.35 | MTT | ||
| MCF-7 (Breast) | 11.58 | MTT | ||
| A-549 (Lung) | 15.77 | MTT |
Table 1: In vitro cytotoxic activity of 3-chloro-N-phenylbenzamide and other N-phenylbenzamide derivatives against various cancer cell lines. Data is compiled from different studies to provide a comparative overview.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium and added to the wells. Control wells receive the vehicle (DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, commonly 48 to 72 hours.
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not well-documented, research on its isomer, 3-chloro-N-phenylbenzamide, suggests a potential target. This compound was designed to act as an inhibitor of IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta), a key enzyme in the NF-κB (nuclear factor kappa B) signaling pathway.[1] The NF-κB pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Inhibition of IKKβ would block the activation of NF-κB, leading to a downstream anti-proliferative effect.
Experimental and logical workflows
The process of evaluating the anticancer potential of a new compound like this compound follows a structured workflow.
Conclusion
While direct and extensive data on the selectivity of this compound against various cancer cell lines is currently limited, the available information on its positional isomer, 3-chloro-N-phenylbenzamide, and other N-phenylbenzamide derivatives suggests that this class of compounds holds promise for anticancer drug development. The cytotoxic activity of 3-chloro-N-phenylbenzamide against the SiHa cervical cancer cell line, coupled with its potential mechanism of action as an IKKβ inhibitor, provides a strong rationale for further investigation into the 2-chloro and 4-chloro isomers.
Future studies should focus on a direct comparative analysis of the cytotoxicity of 2-chloro, 3-chloro, and 4-chloro-N-phenylbenzamide against a panel of cancer cell lines, including those from different tissue origins, as well as non-cancerous cell lines to determine their selectivity index. Elucidating the precise mechanism of action for each isomer will be critical in understanding the structure-activity relationship and guiding the design of more potent and selective anticancer agents based on the N-phenylbenzamide scaffold.
References
Comparative Analysis of the Mechanism of Action of 2-chloro-N-phenylbenzamide and Structurally Similar Compounds
A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanisms of action of 2-chloro-N-phenylbenzamide and its analogs in anticancer and antifungal applications. This report provides a comparative analysis with structurally similar compounds, supported by quantitative data and detailed experimental protocols.
Introduction
This compound is a versatile scaffold that has demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antischistosomal effects. Its mechanism of action, along with that of its isomers and structurally related compounds, is of significant interest in the field of drug discovery and development. This guide provides a detailed comparison of the mechanisms of action of this compound with two pertinent compounds: the structurally similar salicylanilide, Niclosamide, in the context of anticancer activity, and the carboxamide fungicide, Boscalid, for its antifungal properties.
Anticancer Activity: Inhibition of IKKβ and Disruption of Cellular Signaling
The anticancer potential of N-phenylbenzamide derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation. A key target in this context is the IκB kinase β (IKKβ), a central component of the NF-κB signaling pathway.
Mechanism of Action: this compound and Niclosamide
While direct evidence for the IKKβ inhibitory activity of this compound is still emerging, its 3-chloro isomer has been shown to be a potent inhibitor of this kinase. Given the structural similarity, it is hypothesized that this compound may also exert its anticancer effects through this mechanism.
Niclosamide, a salicylanilide that shares the N-phenylbenzamide core structure, is a well-documented inhibitor of multiple signaling pathways, including NF-κB, STAT3, Wnt/β-catenin, and mTOR.[1][2] Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]
Comparative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Niclosamide | A549 (Lung) | 2.60 ± 0.21 | [5] |
| A549/DDP (Cisplatin-resistant Lung) | 1.15 ± 0.18 | [5] | |
| Glioblastoma (primary cells) | 0.3 - 1.2 | [6] | |
| HCT116 (Colon) | 0.4 | [7] | |
| SW620 (Colon) | 2.9 | [7] | |
| HT29 (Colon) | 8.1 | [7] | |
| Du145 (Prostate) | 0.7 | [8] | |
| 3-chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 |
Experimental Protocols
IKKβ Kinase Inhibition Assay:
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against IKKβ.
-
Principle: The assay measures the phosphorylation of a specific peptide substrate by IKKβ. The amount of phosphorylation is quantified, typically using a luminescence-based method that detects the amount of ATP consumed.
-
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (a peptide substrate for IKKβ)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the IKKβ enzyme, the IKKtide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9][10]
-
MTT Assay for Cell Viability:
This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][5]
-
Signaling Pathway Diagrams
Caption: Simplified IKKβ/NF-κB signaling pathway and the inhibitory point of this compound.
References
- 1. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Antimicrobial Potential of 2-Chloro-N-phenylbenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation and comparison of the biological data for 2-chloro-N-phenylbenzamide and structurally related compounds. The focus is on their potential as antimicrobial agents, with an objective analysis of their performance against various pathogens and a detailed examination of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Executive Summary
Benzamide derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities. Among these, this compound and its analogs have shown promising potential as antibacterial and antifungal agents. This guide delves into the quantitative efficacy of these compounds, their mechanisms of action, and detailed experimental protocols to facilitate further research and development. The data presented herein is collated from various studies to provide a robust and objective comparison.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). These values quantify the potency of a compound against a specific microorganism.
Antifungal Activity
Recent studies have highlighted the antifungal properties of chloro-substituted N-phenylacetamides, which are structurally similar to this compound. The data suggests that these compounds are particularly effective against Candida species, including fluconazole-resistant strains.
Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-Chloro-N-phenylacetamide | Candida albicans (Strain 1) | 128 | 512 | [1][2][3][4] |
| 2-Chloro-N-phenylacetamide | Candida albicans (Strain 2) | 256 | 1024 | [1][2][3][4] |
| 2-Chloro-N-phenylacetamide | Candida parapsilosis (Strain 1) | 128 | 1024 | [1][2][3][4] |
| 2-Chloro-N-phenylacetamide | Candida parapsilosis (Strain 2) | 256 | 1024 | [1][2][3][4] |
| Fluconazole | Candida species | - | - | Reference Antifungal |
| Amphotericin B | Candida species | - | - | Reference Antifungal |
Note: Data for this compound is inferred from its close analog, 2-chloro-N-phenylacetamide, due to a lack of specific data for the parent compound.
Antibacterial Activity
The antibacterial potential of benzamide derivatives has been explored, with many compounds showing significant activity, particularly against Gram-positive bacteria. The proposed mechanism of action for some of these compounds is the inhibition of the bacterial cell division protein FtsZ.
Table 2: Antibacterial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| N-(3-acetylphenyl)-2-chlorobenzamide Analog | Staphylococcus aureus | Positive | Submicromolar | Ampicillin | - | [5] |
| N-(3-acetylphenyl)-2-chlorobenzamide Analog | Enterococcus faecalis | Positive | Submicromolar | Isoniazid | - | [5] |
| Benzamide Derivative 5a | Bacillus subtilis | Positive | 6.25 | Ciprofloxacin | - | [6] |
| Benzamide Derivative 6b | Escherichia coli | Negative | 3.12 | Ciprofloxacin | - | [6] |
| Benzamide Derivative 6c | Bacillus subtilis | Positive | 6.25 | Ciprofloxacin | - | [6] |
| Ciprofloxacin | S. aureus | Positive | 0.5 - 1 | - | - | [7] |
| Ciprofloxacin | A. baumannii | Negative | 31 - 132 | - | - | [7] |
Mechanism of Action
Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. Benzamide derivatives have been shown to target distinct pathways in fungi and bacteria.
Antifungal Mechanism: Inhibition of CYP51
In fungi, some benzamide-containing molecules have been found to inhibit the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.
Caption: Proposed mechanism of antifungal action via inhibition of the CYP51 enzyme.
Antibacterial Mechanism: Inhibition of FtsZ Polymerization
In bacteria, a key target for some benzamide derivatives is the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division, which acts as a scaffold for the recruitment of other division proteins. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of aniline with 2-chlorobenzoyl chloride.
Materials:
-
Aniline
-
2-Chlorobenzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline and the base in the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in the presence and absence of an inhibitor.
Procedure:
-
Reconstitute purified FtsZ protein in a polymerization buffer.
-
Add the test compound at various concentrations to the FtsZ solution.
-
Initiate polymerization by adding GTP.
-
Immediately monitor the change in light scattering at a 90° angle over time using a fluorometer or a dedicated light scattering instrument.
-
An increase in light scattering indicates FtsZ polymerization. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization.[2][5][8][9][10]
Fungal CYP51 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the CYP51 enzyme.
Procedure:
-
Use a reconstituted enzyme system containing purified fungal CYP51 and cytochrome P450 reductase.
-
Pre-incubate the enzyme mixture with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.
-
After a set incubation period, stop the reaction.
-
Quantify the formation of the demethylated product using methods such as HPLC or LC-MS/MS.
-
The inhibitory activity is determined by the reduction in product formation compared to a control without the inhibitor.[1][3]
Conclusion and Future Directions
The available data strongly suggests that this compound and its analogs are a promising class of antimicrobial agents with distinct mechanisms of action against bacteria and fungi. Their ability to target essential cellular processes like cell division and membrane integrity makes them attractive candidates for further development, especially in the context of growing antimicrobial resistance.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with a wider range of existing antibiotics and antifungals are needed to establish its relative efficacy.
-
Cytotoxicity and Selectivity: In-depth analysis of the cytotoxicity of these compounds against mammalian cell lines is crucial to determine their therapeutic index and potential for clinical use.
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will help in optimizing its potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy: Preclinical studies in animal models of infection are necessary to validate the in vitro findings and assess the therapeutic potential of these compounds.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound and its derivatives as a new generation of antimicrobial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of 2-chloro-N-phenylbenzamide production
A comprehensive guide to the synthetic efficiency of 2-chloro-N-phenylbenzamide production, offering a comparative analysis of various synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform synthetic strategy.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through the acylation of aniline with 2-chlorobenzoyl chloride. The efficiency of the overall process is therefore dependent on the synthesis of the prerequisite, 2-chlorobenzoyl chloride, for which several methods exist. This guide will compare two primary routes to this compound, starting from different precursors for 2-chlorobenzoyl chloride.
Route 1: Synthesis starting from 2-chlorobenzoic acid. Route 2: Synthesis starting from 2-chlorobenzaldehyde.
A third, more novel, gold-catalyzed approach directly forming the amide bond from an alcohol and an azide is also presented for comparison.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes, providing a benchmark for their efficiency.
Table 1: Synthesis of 2-Chlorobenzoyl Chloride
| Parameter | Method A: From 2-Chlorobenzoic Acid | Method B: From 2-Chlorobenzaldehyde |
| Starting Material | 2-Chlorobenzoic Acid | 2-Chlorobenzaldehyde |
| Reagents | Thionyl chloride (SOCl₂) | Chlorine (Cl₂), Phosphorus pentachloride (PCl₅) |
| Solvent | Toluene | None specified |
| Reaction Time | Overnight[1] | 6 hours[2] |
| Temperature | 75 °C[1] | 160 °C[2] |
| Yield | 100%[1] | 93%[2] |
| Purity | Not specified | 98.5%[2] |
Table 2: Synthesis of this compound
| Parameter | Method 1: Acylation with 2-Chlorobenzoyl Chloride | Method 2: Gold-Catalyzed Amidation |
| Starting Materials | 2-Chlorobenzoyl chloride, Aniline | 2-Chlorobenzyl alcohol, Phenyl azide |
| Catalyst/Reagents | Toluene (solvent) | Au/DNA, KOH, O₂ |
| Reaction Time | 1 hour (reflux)[3] | 12 hours[4] |
| Temperature | Reflux[3] | 50 °C[4] |
| Yield | 90% (for a similar reaction)[3] | Not specified for this specific product |
| Purification | Filtration and washing with ethanol[3] | Precipitation and centrifugation[4] |
Experimental Protocols
Route 1: Synthesis of this compound from 2-Chlorobenzoic Acid
Step 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid [1]
-
A solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in toluene (150 mL) is placed in a 500 mL round-bottom flask.
-
Thionyl chloride (16 g, 134.45 mmol) is added to the mixture.
-
The resulting solution is stirred overnight while maintaining the temperature at 75°C in an oil bath.
-
The mixture is then concentrated under vacuum using a rotary evaporator to yield 2-chlorobenzoyl chloride.
Step 2: Synthesis of this compound [3]
This protocol is adapted from the synthesis of 2-chloro-4-fluoro-N-phenylbenzamide.
-
A solution of 2-chlorobenzoyl chloride (10 mmol) in 50 ml of toluene is prepared.
-
This solution is added to a solution of aniline (10 mmol) in 10 ml of toluene.
-
The reaction mixture is refluxed for 1 hour with stirring.
-
The resulting white precipitate is collected by filtration, washed several times with ethanol, and dried in vacuo.
Route 2: Synthesis of this compound from 2-Chlorobenzaldehyde
Step 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzaldehyde [2]
-
Phosphorus pentachloride (41.5 g, 0.2 mole) is added to 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97%).
-
After the initial exothermic reaction subsides, the resulting red solution is heated to 160°C.
-
A stream of chlorine is introduced through a sparge tube into the solution for a period of six hours.
-
The solution is then cooled and distilled under reduced pressure to give 2-chlorobenzoyl chloride.
Step 2: Synthesis of this compound
The procedure for the second step is identical to that described in Route 1, Step 2.
Alternative Route: Gold-Catalyzed Synthesis
Synthesis of this compound from 2-Chlorobenzyl alcohol and Phenyl Azide [4]
-
The Au/DNA catalyst is prepared and redispersed in a water solution containing KOH.
-
The solution is placed in a glass tube with a magnetic stirring bar.
-
2-Chlorobenzyl alcohol and phenyl azide are added.
-
The air in the reaction mixture is removed under vacuum and refilled with O₂ (repeated three times).
-
The reaction mixture is stirred under an O₂ balloon at 50°C for 12 hours.
-
After the reaction, ethanol and ethyl acetate are added to precipitate the catalyst.
-
The mixture is centrifuged, and the supernatant containing the product is collected.
Visualizations
Synthetic Pathway Diagrams
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Workflow for the gold-catalyzed route.
Concluding Remarks
The traditional two-step synthesis of this compound via the formation of 2-chlorobenzoyl chloride is a robust and high-yielding process. The choice between 2-chlorobenzoic acid and 2-chlorobenzaldehyde as the starting material for the acid chloride may depend on cost, availability, and safety considerations. The method starting from 2-chlorobenzoic acid with thionyl chloride offers a quantitative yield of the intermediate under milder conditions. The alternative gold-catalyzed one-pot synthesis from 2-chlorobenzyl alcohol represents a more modern approach, potentially offering advantages in terms of atom economy and reduced use of harsh reagents, although further optimization for this specific product may be required. The selection of the optimal synthetic route will depend on the specific requirements of the research or production context, including scale, purity requirements, and available resources.
References
Comparative Docking Analysis of 2-Chloro-N-phenylbenzamide Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comparative analysis of 2-chloro-N-phenylbenzamide derivatives based on molecular docking studies, offering valuable insights for researchers and scientists in drug development. By objectively comparing the binding affinities and interaction patterns of these compounds with various biological targets, this document aims to facilitate the identification of promising candidates for further investigation.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been investigated for their potential as antidiabetic, antimicrobial, anticancer, and anti-inflammatory agents. Molecular docking studies play a crucial role in elucidating the potential mechanism of action of these compounds by predicting their binding orientation and affinity within the active site of a target protein. This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and in vitro testing.
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative analysis of this compound derivatives.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies cited in this guide is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and Kollman charges are added to the protein structure.[1]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The geometry of the ligands is then optimized to their lowest energy state.[1]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker.[2][3][4] The prepared ligands are docked into the defined active site of the target protein. A grid box is typically defined around the active site to guide the docking process.
-
Analysis of Results: The docking results are analyzed based on the binding energy (in kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[5] The pose with the lowest binding energy is generally considered the most favorable.
In Vitro Biological Assays
The following are examples of in vitro assays used to validate the in silico findings:
-
Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase): The inhibitory activity of the synthesized compounds against the target enzymes is determined by measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[5]
-
Antimicrobial Activity Assays: The antimicrobial potential of the derivatives is often evaluated using methods like the zone of inhibition assay against various bacterial and fungal strains.[3][4]
-
Anticancer Activity Assays: The cytotoxic effects of the compounds on cancer cell lines are assessed using assays like the MTT assay to determine the concentration that inhibits 50% of cell growth (IC50).[6]
Data Presentation: Comparative Docking and In Vitro Activity
The following table summarizes the quantitative data from various studies on benzamide derivatives, providing a basis for comparison.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC50, µM) | Reference |
| Series 5 | α-Glucosidase | -8.0 to -9.7 | Not specified | - | [5] |
| 5o | α-Glucosidase | Not specified | Not specified | More active than acarbose | [5] |
| Series 5 | α-Amylase | -7.9 to -9.8 | Not specified | - | [5] |
| 5o | α-Amylase | Not specified | Not specified | Six times more active than acarbose | [5] |
| 4 | Dihydrofolate reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 | Not available | [2] |
| AKM-2 | Cyclooxygenase-1 (COX-1) | Not specified | Not specified | Significant analgesic response | [1] |
| AKM-2 | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Significant analgesic response | [1] |
| 5b | Butyrylcholinesterase | Not specified | Not specified | 0.82 ± 0.001 | |
| 5h | Butyrylcholinesterase | Not specified | Not specified | 0.91 ± 0.003 |
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in the comparative docking studies of this compound derivatives.
Caption: Workflow of a comparative molecular docking study.
Caption: Relationship between the core scaffold and its derivatives' targets.
References
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-chloro-N-phenylbenzamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-chloro-N-phenylbenzamide, a chlorinated aromatic amide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from general guidelines for the disposal of chlorinated organic compounds and information on structurally similar chemicals. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific institutional and local regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on its chemical structure as a chlorinated aromatic compound, this compound should be handled as a hazardous substance. Similar compounds can be toxic and environmentally persistent.[1] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[2] Contaminated gloves must be disposed of after use.[2] |
| Body Protection | A standard laboratory coat, fully buttoned, to prevent skin contact.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation.[2][3] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of chlorinated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the chemical, preventing environmental contamination.[1][4] Evaporation, drain disposal, or regular trash disposal are strictly prohibited for this type of chemical waste.[5][6]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[7]
-
Waste must be segregated based on its hazard class. Do not mix this compound waste with other waste streams, particularly non-hazardous waste.[1][3] It is crucial to keep halogenated organic solvents separate from non-halogenated solvents.[8]
2. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into a designated, clearly labeled, and sealable hazardous waste container.[1] Any contaminated disposable materials such as weighing paper, gloves, and pipette tips should also be placed in this container.[2]
-
Liquid Waste (Solutions): If the compound is in a solution, transfer it to a leak-proof, screw-cap container that is chemically compatible with the solvent.[2]
-
Container Decontamination: Labware that has been in contact with the compound should be decontaminated by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).[1] The rinsate from these cleaning procedures must be collected and disposed of as hazardous waste in a separate, clearly labeled container for halogenated organic solvents.[1][6] For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
3. Labeling and Storage:
-
All waste containers must be affixed with a "Hazardous Waste" label.[3]
-
The label must include the full chemical name, "Waste this compound," and the date when waste accumulation began.[2][3] Avoid using chemical formulas or abbreviations.[3]
-
The container must be kept securely closed except when adding waste.[6][9]
-
Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.[9] This area should provide secondary containment to prevent spills.[6]
4. Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for the collection and disposal of the hazardous waste.[1][9]
-
Ensure the waste is properly manifested for incineration.[1]
III. Spill Management
In the event of a spill, the area should be evacuated.[1] While wearing the appropriate PPE, small spills can be absorbed with an inert material like vermiculite or sand, which should then be placed in the designated hazardous waste container.[1] For larger spills, immediately contact your institution's EHS office.[1] All materials used for spill cleanup are to be treated as hazardous waste.[7]
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 2-Chloro-N-Phenylbenzamide
This document provides immediate safety, handling, and disposal protocols for 2-chloro-N-phenylbenzamide, tailored for research and drug development professionals. The following procedures are based on available safety data for structurally similar compounds and established laboratory safety practices.
Hazard Summary and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | Conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-Approved Respirator or Fume Hood | Use a respirator if working outside a fume hood or in a poorly ventilated area.[1] | Prevents inhalation of dust particles. |
Step-by-Step Handling and Disposal Plan
I. Preparation and Handling
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[4]
-
Work Area Preparation: Ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[4] Verify that an eyewash station and safety shower are readily accessible.[5]
-
PPE Inspection: Before use, inspect all PPE to ensure it is in good condition.
-
Weighing and Solution Preparation:
-
Post-Handling:
II. Disposal Plan
The disposal of this compound and associated waste must be managed as a hazardous waste procedure.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste Collection:
-
Collect solid waste, including contaminated items like weighing paper and gloves, in a designated, clearly labeled, and sealed container.[1]
-
-
Liquid Waste Collection:
-
Collect solutions containing this compound in a leak-proof, compatible container with a screw-on cap.[1]
-
-
Labeling:
-
Clearly label all waste containers with "Waste this compound".[1]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
-
Final Disposal:
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
